Fluprostenol
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of II.
synthetic prostaglandin F 2 alpha analog used as an abortifacient; RN given refers to ((1alpha(Z),2beta(1E,3R*),3alpha,5alpha)-(+-))-isome
Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-QIZQQNKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-71-2 (mono-hydrochloride salt) | |
| Record name | Fluprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046122 | |
| Record name | (±)-Fluprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40666-16-8, 54276-17-4 | |
| Record name | Fluprostenol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprostenol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprostenol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11519 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (±)-Fluprostenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluprostenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPROSTENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUPROSTENOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of Fluprostenol in Luteolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning fluprostenol-induced luteolysis. This compound, a potent synthetic analog of prostaglandin F2α (PGF2α), is a critical tool in reproductive management and a subject of ongoing research. This document details the signaling pathways, quantitative data, and experimental methodologies relevant to its luteolytic action.
Core Mechanism: FP Receptor-Mediated Signaling Cascade
This compound exerts its luteolytic effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a well-defined intracellular signaling cascade, primarily through the Gαq subunit, leading to a decrease in progesterone production and ultimately, the structural regression of the corpus luteum (CL).
The binding of this compound to the FP receptor triggers the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. The concurrent elevation of intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).
The activation of the PKC pathway is a critical juncture in the luteolytic process, leading to the inhibition of steroidogenesis. Specifically, activated PKC is understood to interfere with key steps in the synthesis of progesterone. This includes the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory protein (StAR), and the activity of steroidogenic enzymes such as P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD).
dot
Caption: this compound-induced signaling pathway in luteal cells.
Quantitative Data on this compound and its Luteolytic Effects
The following tables summarize key quantitative data related to the interaction of this compound with the FP receptor and its subsequent effects on progesterone levels.
Table 1: Receptor Binding Affinity and Potency of this compound and PGF2α
| Compound | Receptor | Species/Tissue | Assay Type | Parameter | Value |
| This compound | FP | Human (recombinant) | Radioligand Binding | Ki | 3.5 nM |
| This compound | FP | Rat (recombinant) | Radioligand Binding | Ki | 7.5 nM |
| This compound (Travoprost acid) | FP | Human Ciliary Muscle | Phosphoinositide Turnover | EC50 | 1.4 nM |
| This compound (Travoprost acid) | FP | Human Trabecular Meshwork | Phosphoinositide Turnover | EC50 | 3.6 nM |
| PGF2α | FP | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 10 nM |
| This compound | FP | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 0.03-0.1 nM[1] |
| Cloprostenol | FP | Rat Adipocyte Precursors | Adipose Differentiation Inhibition | IC50 | 0.003 nM[1] |
Table 2: Effect of this compound Analogs on Progesterone Concentrations
| Compound | Species | Dose | Time to Progesterone Decline | Progesterone Reduction | Reference |
| Cloprostenol | Mares | 250 µg | Within 24 hours | Significant decline to baseline | [2] |
| Luprostiol | Mares | 3.75 mg | Within 2 days | Decline to baseline concentrations[3] | [3] |
| D-cloprostenol | Mares | 22.5 µg | Within 2 days | Decline to baseline concentrations[3] | [3] |
| Cloprostenol | Ewes | 100 µg | 48 hours post-injection | From >2.1 ng/mL to 0.5 ± 0.1 ng/mL[4] | [4] |
| Cloprostenol | Cows | 500 µg | 8 hours post-treatment | Significant decrease from baseline[5] | [5] |
Experimental Protocols
This section details methodologies for key experiments used to investigate the luteolytic actions of this compound.
In Vitro Luteal Cell Culture and Progesterone Assay
Objective: To assess the direct effect of this compound on progesterone production by luteal cells in culture.
Methodology:
-
Luteal Cell Isolation:
-
Corpora lutea are collected from ovaries of the target species (e.g., bovine, ovine) at the mid-luteal phase of the estrous cycle.
-
The luteal tissue is minced and subjected to enzymatic digestion, typically using a solution of collagenase and DNase.
-
The resulting cell suspension is filtered to remove undigested tissue and then washed with culture medium.
-
Luteal cells can be further purified into small and large luteal cell populations using techniques like elutriation or density gradient centrifugation.
-
-
Cell Culture:
-
Isolated luteal cells are plated in appropriate culture dishes at a determined density.
-
Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with serum, antibiotics, and growth factors.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Treatment:
-
After an initial culture period to allow for cell attachment and stabilization, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
In some experiments, cells may be co-treated with a luteotropic hormone like luteinizing hormone (LH) or human chorionic gonadotropin (hCG) to stimulate basal progesterone production.
-
-
Progesterone Measurement:
-
At specified time points, the culture medium is collected from each well.
-
The concentration of progesterone in the collected medium is quantified using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Progesterone concentrations are normalized to the number of cells or protein content per well.
-
Statistical analysis is performed to determine the significance of the effect of this compound on progesterone production compared to the control group.
-
dot
References
- 1. Prostaglandin F2 alpha effects on intraocular pressure negatively correlate with FP-receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the corpus luteum by protein kinase C. II. Inhibition of lipoprotein-stimulated steroidogenesis by prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone production in vitro by small and large ovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fluprostenol: A Technical Guide to a Potent Prostaglandin F2α Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprostenol, a synthetic analogue of prostaglandin F2α (PGF2α), is a highly potent and selective agonist for the prostaglandin F receptor (FP receptor). Its primary mechanism of action involves the activation of the Gq protein-coupled signaling pathway, leading to a cascade of intracellular events initiated by the mobilization of calcium. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its chemical properties, mechanism of action, receptor binding affinity, and functional potency. Detailed methodologies for key experimental procedures are presented, alongside a summary of its pharmacokinetic and pharmacodynamic profile. This document is intended to serve as a detailed resource for researchers and professionals engaged in the study and development of prostaglandin analogues.
Chemical Properties
This compound is a racemic organofluorine compound. It is structurally characterized as a prostaglandin F2α analogue where the pentyl group is substituted with a 3-(trifluoromethyl)phenoxymethyl group.[1]
| Property | Value |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] |
| Molecular Formula | C₂₃H₂₉F₃O₆[1][2][3] |
| Molecular Weight | 458.47 g/mol [2][3] |
| CAS Number | 40666-16-8[1] |
| Synonyms | Travoprost free acid, ICI 81,008[1] |
Mechanism of Action: A Selective FP Receptor Agonist
This compound exerts its biological effects primarily through its high-affinity binding to and activation of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[4] The isopropyl ester prodrug of this compound, known as travoprost, is hydrolyzed by esterases, particularly in the cornea, to its biologically active free acid form, this compound.[1]
Signaling Pathway
Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit then stimulates the membrane-bound enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[4]
Quantitative Data
This compound demonstrates high affinity and potency at the FP receptor, with significant selectivity over other prostanoid receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| FP | Human | Radioligand Binding | 35 ± 5 | 3.5 | [5][6] |
| Rat | Radioligand Binding | - | 7.5 | [6] | |
| DP | Human | Radioligand Binding | 52,000 | - | [5] |
| EP₁ | Human | Radioligand Binding | 9,540 | - | [5] |
| EP₃ | Human | Radioligand Binding | 3,501 | - | [5] |
| EP₄ | Human | Radioligand Binding | 41,000 | - | [5] |
| IP | Human | Radioligand Binding | >90,000 | - | [5] |
| TP | Human | Radioligand Binding | 121,000 | - | [5] |
Table 2: Functional Potency of this compound
| Cell Type | Species | Assay | EC₅₀ (nM) | Reference(s) |
| Human Ciliary Muscle Cells | Human | Phosphoinositide Turnover | 1.4 | [5] |
| Human Trabecular Meshwork Cells | Human | Phosphoinositide Turnover | 3.6 | [5] |
| Mouse Fibroblasts | Mouse | Phosphoinositide Turnover | 2.6 | [5] |
| Rat Aortic Smooth Muscle Cells | Rat | Phosphoinositide Turnover | 2.6 | [5] |
| Cloned Human Ocular FP Receptors | Human | Intracellular Calcium Mobilization | 17.5 | [7] |
| Rat A7r5 Cells | Rat | Intracellular Calcium Mobilization | 19.1 | [7] |
| Mouse 3T3 Cells | Mouse | Intracellular Calcium Mobilization | 37.3 | [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the FP receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound at the FP receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGF2α.
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled PGF2α at a high concentration.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the FP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A series of dilutions of this compound or unlabeled PGF2α (for non-specific binding) or buffer (for total binding).
-
A fixed concentration of [³H]-PGF2α.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to this compound, providing a functional measure of FP receptor activation.
Objective: To determine the potency (EC₅₀) of this compound in stimulating intracellular calcium mobilization via the FP receptor.
Materials:
-
A cell line endogenously or recombinantly expressing the FP receptor (e.g., A7r5 or HEK293-FP).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Test compound: this compound.
-
Positive control: A known FP receptor agonist (e.g., PGF2α).
-
A fluorescence plate reader capable of kinetic reading.
Methodology:
-
Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive fluorescent dye and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading buffer.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Assay Execution: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.
-
Compound Addition: Add varying concentrations of this compound or the positive control to the wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity over time. The binding of calcium to the dye results in an increase in fluorescence.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Detailed pharmacokinetic studies of this compound in humans are limited. However, as the active form of the prodrug travoprost, its systemic exposure following topical ocular administration is low. Travoprost is rapidly hydrolyzed by esterases in the cornea to this compound. Any this compound that reaches the systemic circulation is rapidly metabolized to inactive metabolites.
Pharmacodynamics
This compound is a potent luteolytic agent in several animal species.[6] In the context of its therapeutic use in glaucoma, this compound reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway.[8][9] Activation of FP receptors in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which is thought to reduce outflow resistance.[9][10] Studies have also shown that this compound can inhibit endothelin-1-induced contraction of the trabecular meshwork, suggesting a potential secondary mechanism for enhancing aqueous humor outflow.[8]
Conclusion
This compound is a well-characterized, potent, and selective prostaglandin F2α analogue. Its primary mechanism of action via the FP receptor and the subsequent Gq-mediated signaling cascade is well-established. The quantitative data on its binding affinity and functional potency underscore its high efficacy. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other related compounds. A thorough understanding of its pharmacological profile is crucial for its application in research and for the development of novel therapeutics targeting the prostaglandin signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. The use of synthetic prostaglandin analogue (this compound) to induce foaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Fluprostenol's Agonist Activity at the Prostaglandin F Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potent and selective agonist activity of Fluprostenol at the prostaglandin F (FP) receptor. This compound, a synthetic analog of prostaglandin F2α (PGF2α), is a valuable tool in pharmacological research and has therapeutic applications. This document details its binding affinity, functional potency, signaling pathways, and the experimental protocols used to characterize its activity, offering a core resource for professionals in drug development and related scientific fields.
Core Concepts: this compound and the FP Receptor
This compound is recognized for its high selectivity and potency as an agonist for the FP receptor, a G-protein coupled receptor (GPCR).[1][2] The activation of the FP receptor by agonists like this compound initiates a cascade of intracellular events, primarily through the Gq signaling pathway.[3][4] This pathway is integral to various physiological processes, including smooth muscle contraction and intracellular calcium mobilization.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining this compound's interaction with the FP receptor, compiled from various in vitro studies.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Compound | FP Receptor (Ki, nM) | Other Prostanoid Receptors (Ki, nM) | Reference |
| Travoprost acid ([+]-fluprostenol) | 35 ± 5 | DP: 52,000; EP1: 9,540; EP3: 3,501; EP4: 41,000; IP: >90,000; TP: 121,000 | [6][7] |
| This compound | IC50: 3.5 (human), 7.5 (rat) | - | [2] |
Note: Travoprost acid is the biologically active form of Travoprost and is structurally identical to (+)-Fluprostenol.
Table 2: Functional Potency of this compound at the FP Receptor
| Assay Type | Cell Type | Parameter | Value (nM) | Reference |
| Phosphoinositide Turnover | Human Ciliary Muscle | EC50 | 1.4 | [6][7] |
| Phosphoinositide Turnover | Human Trabecular Meshwork | EC50 | 3.6 | [6][7] |
| Phosphoinositide Turnover | Mouse Fibroblasts and Rat Aortic Smooth Muscle | EC50 | 2.6 | [6][7] |
Signaling Pathways
Activation of the FP receptor by this compound triggers a well-defined Gq-protein coupled signaling cascade. The binding of this compound induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses.[3][8][9][10][11]
References
- 1. FP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Signaling Pathways Activated by Fluprostenol
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol is a potent and selective synthetic analog of Prostaglandin F2α (PGF2α).[1] It primarily exerts its biological effects by acting as a high-affinity agonist at the Prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] The activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that are crucial for a variety of physiological processes. In therapeutic contexts, particularly ophthalmology, FP receptor agonists are utilized to reduce intraocular pressure.[2][4]
This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound. It details the canonical Gq-protein-mediated cascade, potential cross-talk with other pathways, quantitative data on receptor interaction, and detailed protocols for key experimental assays used in its pharmacological characterization.
Core Signaling Pathways
Primary Pathway: Gq Protein - Phospholipase C (PLC) Activation
The FP receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[5][6] The binding of this compound induces a conformational change in the receptor, leading to the activation of the Gαq subunit. This initiates a well-defined signaling cascade resulting in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).[5][7][8]
The sequence of events is as follows:
-
Gq Protein Activation: Upon this compound binding, the FP receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.[5]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates from the Gβγ dimer and binds to and activates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[5][6][7]
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][7][9]
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ concentrations and the presence of DAG at the plasma membrane synergistically activates members of the Protein Kinase C (PKC) family.[5][7]
-
Downstream Cellular Responses: Activated PKC proceeds to phosphorylate a multitude of downstream protein targets on serine and threonine residues, leading to a wide array of cellular responses, including smooth muscle contraction, modulation of gene expression, and cell proliferation.[5]
Caption: Canonical Gq signaling pathway activated by this compound via the FP receptor.
Secondary/Cross-Talk Pathway: Mitogen-Activated Protein Kinase (MAPK)
Activation of the FP receptor can also lead to the modulation of other signaling networks, including the mitogen-activated protein kinase (MAPK) cascade.[7] This pathway is critical for regulating fundamental cellular processes such as gene expression, proliferation, and differentiation. The activation of the MAPK/ERK pathway is often a downstream consequence of PKC activation from the primary Gq cascade.[7][10]
The general flow of this cross-talk is:
-
PKC-Mediated Activation: Activated Protein Kinase C (PKC) can phosphorylate and activate components of the MAPK cascade.
-
Raf-MEK-ERK Cascade: This typically involves the activation of the kinase Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).
-
ERK Activation: Activated MEK then phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).
-
Nuclear Translocation and Gene Expression: Activated ERK1/2 can translocate to the nucleus to phosphorylate transcription factors, thereby altering gene expression profiles.
Caption: Cross-talk between the Gq pathway and the MAPK/ERK signaling cascade.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of this compound (also referred to as Travoprost acid) with the FP receptor.
Table 1: Receptor Binding Affinity (Kᵢ)
| Compound | Receptor | Kᵢ (nM) | Species | Reference(s) |
|---|---|---|---|---|
| Travoprost acid | FP | 35 ± 5 | Human | [11][12] |
| Travoprost acid | DP | 52,000 | Human | [11] |
| Travoprost acid | EP1 | 9,540 | Human | [11] |
| Travoprost acid | EP3 | 3,501 | Human | [11] |
| Travoprost acid | EP4 | 41,000 | Human | [11] |
| Travoprost acid | IP | >90,000 | Human | [11] |
| Travoprost acid | TP | 121,000 | Human |[11] |
Table 2: Functional Activity (EC₅₀ / Effective Concentration)
| Compound | Assay | EC₅₀ / Effective Conc. | Cell Type / Tissue | Reference(s) |
|---|---|---|---|---|
| Travoprost acid | Phosphoinositide Turnover | 1.4 nM (EC₅₀) | Human Ciliary Muscle Cells | [11] |
| Travoprost acid | Phosphoinositide Turnover | 3.6 nM (EC₅₀) | Human Trabecular Meshwork Cells | [11] |
| this compound | Inhibition of Endothelin-1 Induced Contraction | 10⁻⁶ M (Effective Conc.) | Bovine Trabecular Meshwork |[4][7] |
Experimental Protocols
Detailed methodologies are essential for the characterization of this compound's activity. Below are representative protocols for key assays.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[13][14]
-
Objective: To determine the inhibition constant (Kᵢ) of this compound for the human FP receptor.
-
Materials:
-
Cell membranes expressing the human recombinant FP receptor.[15]
-
Radiolabeled Ligand: [³H]-PGF2α.[15]
-
Unlabeled Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[16]
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Add 150 µL of membrane homogenate, 50 µL of a fixed concentration of [³H]-PGF2α (typically at its Kₔ), and 50 µL of assay buffer.[16]
-
Non-specific Binding (NSB): Add 150 µL of membrane homogenate, 50 µL of [³H]-PGF2α, and 50 µL of a high concentration of unlabeled PGF2α (e.g., 10 µM).
-
Competition: Add 150 µL of membrane homogenate, 50 µL of [³H]-PGF2α, and 50 µL of serially diluted this compound.[16]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[16]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[16]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[16][17]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17][18]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.[15][18]
-
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay
This is a functional assay to measure the cellular response following the activation of a Gq-coupled receptor, providing data on the potency (EC₅₀) of an agonist.[12][15]
-
Objective: To determine the EC₅₀ of this compound in stimulating intracellular calcium release via the FP receptor.
-
Materials:
-
Cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).
-
96-well, black-walled, clear-bottom plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[12][19]
-
Pluronic F-127 (to aid dye loading).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound (Test compound).
-
Ionomycin or ATP (Positive control).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells expressing the FP receptor into the 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.[12]
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Assay Measurement: Place the plate into the fluorescence reader. Record a baseline fluorescence reading for several seconds.
-
Compound Addition: Inject serial dilutions of this compound into the wells and continue to monitor the change in fluorescence intensity over time (typically for 1-3 minutes).[15]
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Subtract the baseline reading from the peak response.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).[12]
-
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 3. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Pharmacokinetic and Metabolic Landscape of Fluprostenol in Preclinical Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Fluprostenol in animal models. This compound, a synthetic analogue of prostaglandin F2α, is a potent luteolytic agent. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the non-clinical safety and efficacy evaluation essential for its translation into therapeutic applications. Due to the limited availability of specific quantitative pharmacokinetic data for this compound in the public domain, this guide synthesizes established principles of prostaglandin metabolism and leverages data from structurally related compounds to provide a robust framework for researchers.
Pharmacokinetic Profile
The pharmacokinetic profile of a drug delineates its journey through the body. For prostaglandin analogues like this compound, this is characterized by rapid metabolism and clearance. While specific quantitative data for this compound is scarce, the following table presents illustrative pharmacokinetic parameters for a related prostaglandin F2α analogue, Latanoprost (acid form), following topical administration in rabbits. This data serves as a representative example of what can be expected for compounds in this class.
Table 1: Illustrative Pharmacokinetic Parameters of Latanoprost Acid in Rabbits Following Topical Administration
| Parameter | Value | Unit |
| Absorption | ||
| Cmax (Aqueous Humor) | 0.09 | ng eq/mL |
| Cmax (Cornea) | 1.59 | ng eq/mg |
| Distribution | ||
| Volume of Distribution (Vd) | 0.4 ± 0.1 | L/kg |
| Elimination | ||
| Elimination Half-life (t½) (Plasma, IV) | 9.2 ± 3.2 | min |
| Elimination Half-life (t½) (Plasma, Topical) | 2.3 ± 1.9 | min |
| Plasma Clearance (CL) | 1.8 ± 0.3 | L/hr/kg |
Data is illustrative and based on studies of Latanoprost, a related prostaglandin analogue.[1]
Metabolism of this compound
The biotransformation of this compound is expected to follow the established metabolic pathways for endogenous and synthetic prostaglandins. These enzymatic processes primarily aim to deactivate the molecule and increase its water solubility to facilitate excretion. The key metabolic transformations include oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and β-oxidation of the carboxylic acid side chain.[2][3]
One of the principal metabolites of this compound is 11-keto-Fluprostenol, formed through the oxidation of the hydroxyl group at the C-11 position. The presence of a keto group at this position can influence the compound's binding affinity, potency, and metabolic stability.[4]
The metabolic pathways for prostaglandins can vary significantly between species, which is a critical consideration in preclinical drug development.[2] For instance, in cattle, rats, and guinea pigs, the initial metabolites tend to remain prominent in circulation, whereas in sheep and rabbits, more polar dicarboxylic acids quickly become the dominant metabolites.[2]
Below is a generalized metabolic pathway for a prostaglandin F2α analogue like this compound.
Experimental Protocols
The following sections detail standardized methodologies for conducting pharmacokinetic and metabolism studies of this compound in animal models.
Animal Models and Study Design
The choice of animal model is critical and should be relevant to the research question. Sprague-Dawley rats are commonly used for initial pharmacokinetic screening, while dogs and rabbits may be used in later stages of preclinical development.[4]
A typical study design involves a dose-range finding study to determine the appropriate dose levels, followed by a definitive pharmacokinetic study.[4] A mass balance study using a radiolabeled version of the compound is often conducted to determine the routes and rates of excretion.[5][6][7]
The workflow for a typical preclinical pharmacokinetic study is outlined below.
Sample Collection and Analysis
Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases. For tissue distribution studies, animals are euthanized at various time points, and organs of interest are collected.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.[4]
Table 2: Key Steps in a Typical LC-MS/MS Bioanalytical Method
| Step | Description |
| Sample Preparation | Protein precipitation with acetonitrile, liquid-liquid extraction (LLE) with a solvent like ethyl acetate, or solid-phase extraction (SPE) to remove interferences. |
| Chromatography | Reversed-phase chromatography using a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |
| Mass Spectrometry | Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard. |
| Quantification | A calibration curve is generated using standards of known concentrations to quantify the analyte in the unknown samples. |
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic and metabolic properties of this compound in animal models. While specific quantitative data remains limited in publicly accessible literature, the principles of prostaglandin ADME, coupled with data from analogous compounds, offer a strong predictive framework for researchers. The detailed experimental protocols and methodologies outlined herein provide a practical guide for designing and executing robust preclinical studies to characterize the disposition of this compound and similar prostaglandin analogues. Further research is warranted to generate and publish specific pharmacokinetic parameters for this compound across various animal species to facilitate more precise modeling and translation to clinical applications.
References
- 1. The pharmacokinetics of a new antiglaucoma drug, latanoprost, in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species differences in circulating prostaglandin metabolites. Relevance for the assay of prostaglandin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the objective of the mass balance study? A retrospective analysis of data in animal and human excretion studies employing radiolabeled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]
- 7. bioivt.com [bioivt.com]
Fluprostenol's role in reproductive biology research
An In-depth Technical Guide on the Role of Fluprostenol in Reproductive Biology Research
Introduction
This compound is a potent synthetic structural analogue of prostaglandin F2α (PGF2α).[1] As a highly effective luteolytic agent, it plays a critical role in the field of reproductive biology, primarily through its ability to induce the regression of the corpus luteum (CL).[1] This action makes it an invaluable tool for researchers and drug development professionals in manipulating the estrous cycle, managing reproductive timelines in various species, and investigating the physiological processes underpinning female reproduction. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and its key applications in reproductive research.
Mechanism of Action
This compound exerts its biological effects by acting as a high-affinity agonist for the Prostaglandin F2α receptor (FP receptor).[2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a well-defined intracellular signaling cascade.[3]
FP Receptor Signaling Pathway
The binding of this compound to the FP receptor triggers the activation of the Gq class of heterotrimeric G proteins.[3] This initiates a signaling cascade that results in increased intracellular calcium and the activation of Protein Kinase C (PKC).[3][4]
The key steps are as follows:
-
Gq Protein Activation: Ligand binding to the FP receptor causes a conformational change, leading to the exchange of GDP for GTP on the Gαq subunit.[3]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[3]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3]
-
Protein Kinase C (PKC) Activation: The combination of increased intracellular Ca²⁺ and the presence of DAG synergistically activates Protein Kinase C (PKC).[3]
-
Downstream Cellular Responses: Activated PKC phosphorylates numerous target proteins, leading to a variety of cellular responses critical to reproductive processes, including smooth muscle contraction (myometrial and vascular), modulation of ion channels, and changes in gene expression that ultimately lead to luteolysis.[3]
Data Presentation: Quantitative Biological Activity
The efficacy of this compound is quantified through various metrics that describe its binding affinity and functional potency at the FP receptor and other prostanoid receptors.
| Parameter | Species/System | Value | Reference |
| Ki | Human FP Receptor | 35 ± 5 nM | [5] |
| IC50 | Human FP Receptor Binding Inhibition | 3.5 nM | [2] |
| IC50 | Rat FP Receptor Binding Inhibition | 7.5 nM | [2] |
| IC50 | Rat Adipose Precursor Differentiation Inhibition | 3-10 x 10⁻¹¹ M | [2] |
| EC50 | Cloned Human Ocular FP Receptors | 17.5 nM | |
| EC50 | Rat A7r5 Cells (Calcium Mobilization) | 19.1 nM | |
| EC50 | Mouse 3T3 Cells (Calcium Mobilization) | 37.3 nM | |
| EC50 | Human Ciliary Muscle (Phosphoinositide Turnover) | 1.4 nM | [5] |
| EC50 | Human Trabecular Meshwork (Phosphoinositide Turnover) | 3.6 nM | [5] |
| Minimum Effective Dose | Pregnancy Termination in Rats | 270 µg/kg | [2] |
Experimental Protocols
This compound is utilized in a variety of experimental settings to investigate reproductive phenomena. Below are detailed protocols for its key applications.
Protocol 1: Induction of Luteolysis for Estrus Synchronization in Mares
This protocol is designed to induce luteolysis in mares with a functional corpus luteum, thereby synchronizing estrus for breeding or research purposes.[6]
Materials:
-
This compound sodium solution (e.g., 250 µg/mL)
-
Sterile syringes and needles (e.g., 21-gauge, 1.5-inch)
-
Animal restraints as required
-
Ultrasound equipment for ovarian examination
Methodology:
-
Subject Selection: Select healthy, cycling, non-pregnant mares. Confirm the presence of a functional corpus luteum (progesterone >1 ng/mL) via blood analysis or the presence of a mature CL (typically 5-14 days post-ovulation) via transrectal ultrasonography.[6]
-
Administration: Administer a single 250 µg dose of this compound via intramuscular (IM) injection.[1][6]
-
Estrus Detection: Begin monitoring for signs of estrus (e.g., receptivity to a stallion, uterine edema on ultrasound) 24 hours post-injection. Mares typically exhibit estrus within 2 to 5 days following treatment.[6]
-
Ovulation Monitoring: Perform daily or twice-daily transrectal ultrasonography to monitor follicular growth and predict ovulation. Ovulation usually occurs 7 to 12 days after the this compound injection.
-
Data Collection: Record time to onset of estrus, follicular diameter at estrus, time to ovulation, and subsequent pregnancy rates if artificial insemination is performed.
Protocol 2: Termination of Early-Stage Pregnancy in Mares
This protocol describes the use of this compound to terminate pregnancy in mares, typically before day 35 of gestation when pregnancy is dependent on the primary corpus luteum.[7][8]
Materials:
-
This compound sodium solution (250 µg/mL)
-
Sterile syringes and needles
-
Ultrasound equipment
Methodology:
-
Pregnancy Confirmation: Confirm pregnancy and assess gestational age via transrectal ultrasonography. This protocol is most effective before day 35 of gestation.[7][8]
-
Administration: Administer a single intramuscular (IM) injection of 250 µg this compound.[7]
-
Monitoring for Abortion: Monitor the mare for signs of abortion. The embryo is typically expelled within a few days. Luteolysis and a subsequent return to estrus are expected.
-
Confirmation of Termination: Perform a follow-up ultrasound examination 5-7 days post-injection to confirm the absence of the embryonic vesicle and ensure the pregnancy has been successfully terminated.
-
Post-Treatment Care: Monitor the mare for any signs of complications, such as infection or hemorrhage, although these are rare. The mare is expected to return to estrus following the induced luteolysis.
Protocol 3: In Vitro Assessment of this compound on Uterine Contractility
This protocol outlines a method to measure the direct effect of this compound on the contractility of uterine smooth muscle strips in an organ bath system. This is a common method for studying the effects of uterotonic agents.[9][10]
Materials:
-
Uterine tissue from a suitable animal model (e.g., rat, guinea pig) at a specific reproductive stage (e.g., estrus, late pregnancy).
-
Krebs-Henseleit or similar physiological salt solution.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂, 5% CO₂).
-
This compound stock solution.
-
Positive control (e.g., Oxytocin, PGF2α).
Methodology:
-
Tissue Preparation: Euthanize the animal and rapidly excise the uterine horns. Place the tissue in ice-cold physiological salt solution. Carefully dissect longitudinal or circular smooth muscle strips (e.g., 10 mm long, 2 mm wide).
-
Mounting: Mount the muscle strips in the organ bath chambers containing physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, replace the bath solution every 15-20 minutes.
-
Experimental Procedure:
-
Record a baseline period of spontaneous contractile activity.
-
Construct a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase the concentration in logarithmic steps after the response to the previous concentration has stabilized.
-
After the maximum response is achieved, wash out the drug and allow the tissue to return to baseline.
-
-
Data Analysis: Measure the amplitude and frequency of contractions or the change in basal tone. Express the contractile response as a percentage of the maximum response or compare it to a standard agonist like potassium chloride (KCl). Calculate the EC50 value for this compound.
References
- 1. This compound in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of synthetic prostaglandin analogue to induce oestrus in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.acspublisher.com [journals.acspublisher.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Pharmacologic control of uterine contractility. In vitro human and in vivo monkey studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uterine and placental prostaglandins and their modulation of oxytocin sensitivity and contractility in the parturient uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Fluprostenol for Glaucoma Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy in which elevated intraocular pressure (IOP) is a major risk factor. Prostaglandin F2α (PGF2α) analogs are a first-line therapeutic option for managing glaucoma due to their significant efficacy in lowering IOP. Fluprostenol, a potent PGF2α analog, has emerged as a key molecule in this class. This technical guide provides an in-depth overview of the core scientific principles underlying the use of this compound for glaucoma treatment. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and provides comprehensive experimental protocols for researchers in the field. This document is intended to serve as a valuable resource for scientists and drug development professionals involved in the research and development of novel glaucoma therapies.
Introduction
The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure. Aqueous humor, the fluid that fills the anterior chamber of the eye, is continuously produced and drained. The balance between its production and outflow determines the level of IOP. In most forms of glaucoma, an increase in resistance to aqueous humor outflow leads to elevated IOP and subsequent damage to the optic nerve.
This compound, the active free acid form of the prodrug Travoprost, is a synthetic prostaglandin F2α analog.[1] It is a highly selective and potent agonist for the prostaglandin F (FP) receptor.[1] By targeting key tissues involved in aqueous humor outflow, this compound effectively lowers IOP. This guide will explore the intricate signaling pathways activated by this compound and the subsequent physiological responses that lead to its therapeutic effect.
Mechanism of Action
This compound primarily lowers IOP by increasing the outflow of aqueous humor through two main pathways: the uveoscleral outflow pathway and the trabecular meshwork outflow pathway.[2][3]
Uveoscleral Outflow Pathway
The uveoscleral pathway is considered the primary route for IOP reduction by PGF2α analogs.[2] The proposed mechanism involves the following steps:
-
FP Receptor Activation: this compound binds to and activates FP receptors located on ciliary muscle cells.[4]
-
Extracellular Matrix Remodeling: Activation of FP receptors initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[2]
-
Increased Outflow: MMPs degrade components of the extracellular matrix within the ciliary muscle, leading to a widening of the interstitial spaces.[2] This reduction in hydraulic resistance facilitates the drainage of aqueous humor through the uveoscleral pathway.[2]
Trabecular Meshwork Outflow Pathway
While initially thought to primarily affect uveoscleral outflow, evidence suggests that this compound also influences the conventional trabecular meshwork pathway.[5][6] A key mechanism in this pathway is the antagonism of endothelin-1 (ET-1) induced contractility of the trabecular meshwork.[5][6]
-
Endothelin-1 (ET-1) in Glaucoma: ET-1, a potent vasoconstrictor, is found in elevated levels in the aqueous humor of glaucoma patients.[5] ET-1 induces contraction of the trabecular meshwork, which increases resistance to aqueous humor outflow and elevates IOP.[5]
-
This compound's Antagonistic Effect: this compound, by activating FP receptors on trabecular meshwork cells, counteracts the contractile effect of ET-1.[5][6] This leads to a relaxation of the trabecular meshwork, thereby increasing aqueous humor outflow through the conventional pathway and contributing to the overall IOP-lowering effect.[5][6]
Signaling Pathways
The cellular effects of this compound are mediated by specific intracellular signaling cascades following FP receptor activation.
Gαq-PLC-IP3-Ca2+ Pathway
The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein.[2]
Antagonism of Endothelin-1 Signaling
This compound's effect on the trabecular meshwork involves the modulation of ET-1 induced calcium signaling.
References
- 1. Travoprost: a potent ocular hypotensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hellobio.com [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of Fluprostenol. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes quantitative data presented in structured tables, detailed methodologies for key experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.
Chemical Identity and Structure
This compound is a synthetic analogue of prostaglandin F2α (PGF2α).[1] Chemically, it is an organofluorine compound where the pentyl group of prostaglandin F2α is substituted with a 3-(trifluoromethyl)phenoxymethyl group.[1] This structural modification contributes to its metabolic stability and potent biological activity.[2]
Table 1: Chemical Identifiers and Nomenclature for this compound
| Identifier | Value |
| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid[1] |
| CAS Number | 40666-16-8 (for racemic mixture), 54276-17-4 (for the optically active (+)-enantiomer)[2][3] |
| Molecular Formula | C₂₃H₂₉F₃O₆[1] |
| Synonyms | Travoprost free acid, ICI 81,008, 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α[1][2] |
Physicochemical Properties
This compound is typically supplied as a colorless oil or in a solution of an organic solvent like ethanol.[4] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 458.5 g/mol | [1] |
| Appearance | Colorless oil | [4] |
| Boiling Point | ~608.0 ± 55.0 °C (Predicted) | [4] |
| Density | 1.335 g/cm³ (Predicted) | [4] |
| pKa | 4.76 ± 0.10 (Predicted) | [4] |
| LogP | 3.56 | [2] |
| Solubility | Soluble in DMF (>100 mg/mL), DMSO (>100 mg/mL), Ethanol (>100 mg/mL), and PBS (pH 7.2, >16 mg/mL) | [2] |
| Storage | Store at -20°C | [4] |
Biological and Physiological Properties
This compound is a potent and selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][5] Its high affinity for the FP receptor mediates a range of physiological effects. The optically active enantiomer, (+)-Fluprostenol, is expected to have twice the potency of the racemic mixture.[2]
Its prodrug, Travoprost (the isopropyl ester of this compound), is used in ophthalmic solutions to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] In veterinary medicine, this compound is utilized for its luteolytic properties to control the reproductive cycle in livestock.[2]
Table 3: Pharmacological Data for (+)-Fluprostenol
| Parameter | Value | Species/System |
| Kᵢ (FP Receptor) | 49.9 nM | Not specified |
| EC₅₀ (FP Receptor) | 2.4 nM | Not specified |
| EC₅₀ (Intracellular Ca²⁺ mobilization) | 17.5 nM | Cloned human ocular FP receptors |
| EC₅₀ (Intracellular Ca²⁺ mobilization) | 19.1 nM | Rat A7r5 cells |
| EC₅₀ (Intracellular Ca²⁺ mobilization) | 37.3 nM | Mouse 3T3 cells |
| IC₅₀ (PGF2α binding inhibition) | 3.5 nM | Human FP receptors |
| IC₅₀ (PGF2α binding inhibition) | 7.5 nM | Rat FP receptors |
Signaling Pathways
The primary mechanism of action of this compound is through the activation of the FP receptor, which is canonically coupled to the Gq/11 family of G proteins.[3][4] This initiates a well-defined intracellular signaling cascade.
-
Receptor Activation: this compound binds to the FP receptor, inducing a conformational change.
-
Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).[4]
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLC-β).[3][4]
-
Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6]
-
Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][6]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺, along with the membrane-bound DAG, synergistically activates Protein Kinase C (PKC).[4]
-
Downstream Cellular Responses: Activated PKC phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, modulation of gene expression, and cell proliferation.[4]
Caption: this compound-induced FP receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the FP receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from a cell line stably expressing the human FP receptor (e.g., HEK293 cells).
-
Radioligand (e.g., [³H]-PGF2α).
-
Test compound (this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled PGF2α, and receptor membranes.
-
Competition Binding: Assay Buffer, radioligand, serially diluted this compound, and receptor membranes.
-
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following FP receptor activation by this compound.
Materials:
-
Cells expressing the FP receptor (e.g., HEK293-FP cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, pH 7.4).
-
Black-walled, clear-bottom 96-well microplates.
-
A fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the cells in the 96-well microplates and culture them to the desired confluency.
-
Load the cells with the fluorescent calcium indicator dye by incubating them with a solution of the dye in Assay Buffer for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with Assay Buffer to remove any extracellular dye.
-
Measure the baseline fluorescence using the plate reader at the appropriate excitation and emission wavelengths (for Fura-2, ratiometric measurements are taken at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm).
-
Using the instrument's fluidics, add varying concentrations of this compound to the wells while simultaneously recording the fluorescence signal over time.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.
Caption: Workflow for an intracellular calcium mobilization assay.
Western Blotting for FP Receptor Expression
This technique is used to detect and quantify the expression of the FP receptor protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysate.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific for the FP receptor.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate the proteins in the lysates based on their molecular weight by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the FP receptor overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane again with TBST to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to the FP receptor indicates its expression level.
Conclusion
This compound is a well-characterized, potent, and selective FP receptor agonist with significant therapeutic applications. Its defined chemical structure and physicochemical properties, coupled with a clear understanding of its Gq-mediated signaling pathway, provide a solid foundation for its use in research and drug development. The experimental protocols detailed in this guide offer standardized methods for further investigation into the pharmacology of this compound and related compounds.
References
Fluprostenol's Effect on Trabecular Meshwork Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of fluprostenol, a prostaglandin F2α analogue, on trabecular meshwork (TM) contractility. This compound is a potent ocular hypotensive agent used in the treatment of glaucoma, and its effects on the conventional outflow pathway are of significant interest for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways.
Quantitative Effects of this compound on Trabecular Meshwork Contractility
This compound's primary effect on the trabecular meshwork is not a direct alteration of its baseline contractile state but rather a significant inhibition of contraction induced by specific agonists, most notably endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and contractile agent implicated in the pathogenesis of glaucoma.
The following tables summarize the quantitative data from studies on isolated bovine trabecular meshwork (BTM) strips and cultured TM cells.
Table 1: Effect of this compound on Endothelin-1 (ET-1)-Induced Contraction of Bovine Trabecular Meshwork (BTM)
| Condition | Agonist and Concentration | This compound Concentration | % Contraction (relative to 10⁻⁶ M Carbachol) | % Inhibition of ET-1 Induced Contraction | Reference |
| Control | ET-1 (10⁻⁸ M) | - | 61.5 ± 8.4% | - | [1] |
| Treatment | ET-1 (10⁻⁸ M) | 10⁻⁶ M | 25.0 ± 6.5% | ~59% | [1] |
| FP Receptor Blockade | ET-1 (10⁻⁸ M) with AL-8810 (10⁻⁶ M) | 10⁻⁶ M | 50.3 ± 6.1% | No significant inhibition | [1][2] |
Table 2: Effect of this compound on Intracellular Calcium ([Ca²⁺]i) in Cultured Bovine Trabecular Meshwork (BTM) Cells
| Condition | Stimulus and Concentration | This compound Concentration | % Increase in [Ca²⁺]i (relative to baseline) | Reference |
| Control | ET-1 (10⁻⁸ M) | - | 203.8 ± 23.3% | [1] |
| Treatment | ET-1 (10⁻⁸ M) | 5 x 10⁻⁶ M | 141.5 ± 6.0% | [1] |
| This compound Alone | - | 5 x 10⁻⁶ M | No significant effect | [1] |
Table 3: Effect of this compound on Baseline and Carbachol-Induced Contraction of Bovine Trabecular Meshwork (BTM)
| Condition | Agonist and Concentration | This compound Concentration | Effect | Reference |
| Baseline Tension | None | 10⁻⁶ M | No effect | [1][2] |
| Carbachol-Induced Contraction | Carbachol (10⁻⁶ M) | 10⁻⁶ M | No effect | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Isometric Force Measurement in Isolated Bovine Trabecular Meshwork Strips
This protocol is used to assess the contractile properties of the trabecular meshwork in response to pharmacological agents.
-
Tissue Preparation:
-
Bovine eyes are obtained from a local abattoir and transported to the laboratory in a cooled saline solution.
-
The anterior segment is dissected, and the iris and ciliary body are carefully removed to expose the trabecular meshwork.
-
Circumferential strips of the trabecular meshwork (approximately 2-3 mm in length and 0.5-1 mm in width) are meticulously dissected under a microscope.
-
-
Experimental Setup:
-
The TM strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One end of the strip is fixed, and the other is connected to an isometric force-length transducer to record changes in tension.
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of approximately 200-300 mg.
-
To assess tissue viability, a standardized contraction is induced with a high concentration of a contractile agonist, such as 10⁻⁶ M carbachol.
-
After washout and return to baseline, the tissue is pre-incubated with this compound or vehicle for a specified period (e.g., 20 minutes).
-
A contractile agonist, such as ET-1 (10⁻⁸ M), is then added to the bath, and the resulting contraction is recorded.
-
For receptor blockade experiments, an antagonist (e.g., AL-8810) is added before the pre-incubation with this compound.
-
Intracellular Calcium Measurement in Cultured Trabecular Meshwork Cells
This method allows for the quantification of changes in intracellular calcium concentration, a key second messenger in cell signaling and contraction.
-
Cell Culture:
-
Primary human or bovine TM cells are isolated from donor eyes and cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.
-
-
Fluorescent Dye Loading:
-
Cultured TM cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), for 30-60 minutes at 37°C. Fura-2 AM is a membrane-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant, calcium-sensitive form, Fura-2.
-
-
Fluorimetry:
-
The cells are then washed and placed in a cuvette or on a microscope stage equipped for fluorescence measurements.
-
The cells are alternately excited at 340 nm and 380 nm, and the fluorescence emission is recorded at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.
-
-
Experimental Procedure:
-
A baseline fluorescence ratio is established.
-
This compound or vehicle is added, and any change in baseline calcium is recorded.
-
A stimulus, such as ET-1, is then added, and the transient increase in the fluorescence ratio is measured.
-
Western Blot Analysis for FP Receptor Expression
This technique is used to confirm the presence of the prostaglandin F receptor (FP receptor) protein in trabecular meshwork tissue and cells.
-
Protein Extraction:
-
Protein is extracted from native TM tissue or cultured TM cells using a lysis buffer containing detergents and protease inhibitors.
-
The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the FP receptor.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection:
-
A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light.
-
The light is detected on X-ray film or with a digital imager, revealing a band at the molecular weight corresponding to the FP receptor (approximately 64 kDa).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on trabecular meshwork contractility through a complex signaling cascade initiated by the activation of the prostanoid FP receptor.
FP Receptor Activation and Downstream Signaling
The binding of this compound to the Gq/11-coupled FP receptor on TM cells is the initial step. While this activation leads to phosphoinositide turnover in human TM cells, it does not appear to cause a direct increase in intracellular calcium or contraction in bovine TM.[1][2][3]
References
The Genesis of a Potent Prostaglandin Analog: A Technical History of Fluprostenol
An in-depth exploration of the discovery, synthesis, and biological characterization of Fluprostenol, a synthetic prostaglandin F2α analog that has found significant application in both veterinary and human medicine.
Introduction: The Quest for Stable Prostaglandin Analogs
The discovery of prostaglandins in the 1930s opened a new chapter in biomedical research, revealing a class of potent, locally acting lipid compounds with diverse physiological effects.[1] Prostaglandin F2α (PGF2α) was identified as a key mediator of luteolysis, the regression of the corpus luteum, making it a valuable target for controlling reproductive cycles. However, the therapeutic potential of natural PGF2α was limited by its rapid in vivo metabolism. This spurred a quest within the pharmaceutical industry to develop synthetic analogs with enhanced stability and potency.
It was within this context that Imperial Chemical Industries (ICI), a British chemical company with a burgeoning pharmaceutical division, embarked on a research program that would ultimately lead to the development of this compound.[2][3][4] This technical guide chronicles the discovery and history of this compound's development, detailing its synthesis, mechanism of action, and the key experimental findings that established its pharmacological profile.
Discovery and Development at Imperial Chemical Industries
This compound, identified by the code ICI 81,008, emerged from ICI's research into 16-aryloxyprostaglandins.[5] The strategic modification of the PGF2α structure, specifically the replacement of the pentyl group with a 3-(trifluoromethyl)phenoxymethyl group, resulted in a compound with significantly increased potency and metabolic stability.[6] This structural alteration was a key element in the structure-activity relationship studies of the time, which aimed to enhance the therapeutic index of prostaglandin analogs.[5]
While the specific researchers leading the this compound project at ICI are not extensively documented in the public domain, the company's significant contributions to pharmaceutical development during the post-war era are well-established.[2][4] The development of this compound can be situated within ICI's broader success in creating novel therapeutic agents.
Synthesis of this compound: A Corey-Based Approach
The total synthesis of prostaglandins presented a significant challenge to organic chemists. The landmark Corey synthesis, developed by E.J. Corey, provided a robust and stereocontrolled route to PGF2α and its analogs, and it is the foundational method upon which the synthesis of this compound is based.[7][8][9][10][11] More recent chemoenzymatic approaches have also been developed for a more unified synthesis of various prostaglandins, including this compound.[12][13]
The synthesis of this compound generally follows a convergent strategy, starting from the well-established Corey lactone. This key intermediate allows for the stereocontrolled installation of the cyclopentane core and its functional groups. The synthesis can be broadly divided into the formation of the α- and ω-side chains and their attachment to the cyclopentane ring.
Experimental Protocol: A Generalized Synthetic Pathway
The following protocol outlines a generalized synthesis of this compound, drawing upon the principles of the Corey synthesis and adaptations for aryloxy-prostaglandin analogs.
Step 1: Preparation of the Corey Aldehyde: The commercially available Corey lactone is protected and then reduced to the corresponding lactol. Subsequent oxidation yields the Corey aldehyde.
Step 2: Synthesis of the ω-Side Chain Phosphonate: The synthesis of the ω-side chain begins with 3-(trifluoromethyl)phenol, which is reacted with an appropriate epoxide to introduce the side chain. This is followed by conversion to a phosphonate ylide.
Step 3: Horner-Wadsworth-Emmons Reaction: The Corey aldehyde is reacted with the ω-side chain phosphonate ylide via a Horner-Wadsworth-Emmons reaction to form the enone intermediate.
Step 4: Stereoselective Reduction of the Enone: The ketone group on the ω-side chain is stereoselectively reduced to the desired (S)-alcohol.
Step 5: Elaboration of the α-Side Chain: The protected lactone is reduced to the lactol, and the α-side chain is introduced via a Wittig reaction with the appropriate phosphonium ylide.
Step 6: Deprotection: Finally, removal of the protecting groups yields this compound.
A workflow diagram for the synthesis of this compound is presented below:
Caption: Generalized workflow for the synthesis of this compound.
Mechanism of Action: A Potent FP Receptor Agonist
This compound exerts its biological effects by acting as a potent and selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[14] The activation of the FP receptor initiates a signaling cascade that is primarily coupled through the Gq alpha subunit.
Signaling Pathway
Upon binding of this compound to the FP receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.
A diagram of the FP receptor signaling pathway is provided below:
Caption: FP receptor signaling pathway activated by this compound.
Pharmacological Characterization: In Vitro and In Vivo Studies
The pharmacological properties of this compound have been extensively characterized through a variety of in vitro and in vivo studies. These studies have established its high affinity for the FP receptor and its potent biological activity.
Receptor Binding and Functional Assays
5.1.1. Experimental Protocol: FP Receptor Binding Assay
A competitive radioligand binding assay is typically used to determine the affinity of this compound for the FP receptor.
-
Cell Preparation: Membranes are prepared from cells or tissues endogenously expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines engineered to express the human FP receptor.
-
Radioligand: [3H]-PGF2α or another suitable radiolabeled FP receptor agonist is used.
-
Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Detection: The amount of bound radioligand is measured by scintillation counting after separating the bound from the free radioligand by filtration.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value (inhibition constant).
5.1.2. Experimental Protocol: Phosphoinositide Turnover Assay
This functional assay measures the ability of this compound to stimulate the FP receptor signaling pathway.[15][16][17][18][19]
-
Cell Culture: Cells expressing the FP receptor (e.g., A7r5 rat vascular smooth muscle cells or human trabecular meshwork cells) are cultured.[16][17]
-
Labeling: The cells are pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membranes as phosphoinositides.
-
Stimulation: The cells are then stimulated with varying concentrations of this compound.
-
Extraction and Separation: The reaction is stopped, and the water-soluble inositol phosphates (IPs) are extracted. The total [3H]-IPs are separated from other components by ion-exchange chromatography.
-
Quantification: The amount of [3H]-IPs is quantified by scintillation counting.
-
Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's receptor binding affinity and functional potency.
| Compound | Receptor | Species | Ki (nM) | Reference |
| This compound | FP | Human | 3.5 | [14] |
| This compound | FP | Rat | 7.5 | [14] |
Table 1: Receptor Binding Affinity of this compound.
| Compound | Assay | Cell Line | EC50 (nM) | Reference |
| (±)-Fluprostenol | Phosphoinositide Turnover | h-TM cells | 10.8 | [16] |
| This compound | Phosphoinositide Turnover | A7r5 cells | 4.45 | [17] |
Table 2: Functional Potency of this compound.
In Vivo Luteolytic Activity
The primary therapeutic application of this compound in veterinary medicine is as a luteolytic agent.[20][21] Its efficacy in inducing luteolysis has been demonstrated in numerous in vivo studies in various animal species.
5.3.1. Experimental Protocol: In Vivo Luteolysis Model (e.g., in Mares)
-
Animal Selection: Cycling mares with a functional corpus luteum are selected.
-
Treatment: A single intramuscular injection of this compound is administered.
-
Monitoring: The mares are monitored for signs of estrus (heat). Progesterone levels in the blood are measured to confirm luteal regression.
-
Outcome Measurement: The time to the onset of estrus and the percentage of animals exhibiting luteolysis are recorded.
Clinical Significance and Broader Applications
The development of this compound has had a significant impact on veterinary reproductive management, providing a reliable tool for estrous synchronization and the treatment of certain forms of infertility.
Furthermore, the understanding of this compound's pharmacology paved the way for the development of its isopropyl ester prodrug, Travoprost.[6][22] Travoprost is a widely used medication for the treatment of glaucoma and ocular hypertension in humans. After topical administration to the eye, Travoprost is hydrolyzed by esterases in the cornea to the active free acid, this compound, which then lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[22][23]
The logical relationship between the fundamental research on prostaglandin analogs and the development of these two important therapeutic agents is illustrated below:
Caption: Logical progression from basic research to therapeutic applications.
Conclusion
The discovery and development of this compound represent a significant achievement in medicinal chemistry and pharmacology. Through systematic structural modification of the natural prostaglandin F2α molecule, researchers at Imperial Chemical Industries created a potent and stable analog with important therapeutic applications. The journey of this compound, from its synthesis based on the foundational work of E.J. Corey to its use in both veterinary and human medicine, underscores the value of fundamental research in driving the development of novel and effective therapeutic agents. This technical guide has provided a comprehensive overview of the key milestones in the history of this compound, offering valuable insights for researchers and drug development professionals in the field of prostaglandin research.
References
- 1. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]
- 2. Imperial Chemical Industries - Wikipedia [en.wikipedia.org]
- 3. History of Imperial Chemical Industries PLC – FundingUniverse [fundinguniverse.com]
- 4. Imperial Chemical Industries - WikiCorporates [wikicorporates.org]
- 5. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, this compound, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, this compound, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Assay of receptor-stimulated phosphoinositide turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Pharmacological characterization of an FP prostaglandin receptor on rat vascular smooth muscle cells (A7r5) coupled to phosphoinositide turnover and intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. This compound 40666-16-8 | MCE [medchemexpress.cn]
- 22. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol, a potent synthetic analog of prostaglandin F2α (PGF2α), is a selective agonist for the prostaglandin F receptor (FP receptor).[1] Its activation of the FP receptor initiates a cascade of intracellular signaling events, leading to diverse physiological responses. These properties have led to its investigation and use in two primary therapeutic areas: reproductive management in veterinary medicine and the reduction of intraocular pressure (IOP) in ophthalmology.
In reproductive applications, this compound's potent luteolytic activity, the regression of the corpus luteum, allows for the synchronization of estrus and treatment of reproductive disorders.[2] In ophthalmology, this compound and its analogs effectively lower IOP by increasing the uveoscleral outflow of aqueous humor, making them a cornerstone in the management of glaucoma.[3][4]
These application notes provide detailed in vivo experimental protocols for both ophthalmic and reproductive studies using this compound. The protocols are designed to be adaptable to specific research needs and institutional guidelines.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor, which is coupled to the Gq/11 alpha subunit, initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and modulation of extracellular matrix proteins.
Ophthalmic Application: Reduction of Intraocular Pressure (IOP)
This compound and its prodrug, travoprost (this compound isopropyl ester), are utilized to lower intraocular pressure. The primary mechanism of action is the enhancement of aqueous humor outflow through the uveoscleral pathway.[3]
Quantitative Data
While comprehensive in vivo dose-response data for this compound is limited, studies on its active form and its prodrug travoprost provide valuable insights into its efficacy.
Table 1: Effect of Travoprost (this compound Isopropyl Ester) on Intraocular Pressure in Ocular Hypertensive Monkeys [1]
| Dose (µg) | Peak IOP Reduction (%) |
| 0.1 | 22.7 |
| 0.3 | 28.6 |
Table 2: Effect of this compound on Endothelin-1 (ET-1)-Induced Contraction of Bovine Trabecular Meshwork (BTM) Strips [4]
| Treatment | Contraction (% of Carbachol-induced) |
| ET-1 (10⁻⁸ M) | 61.5 ± 8.4 |
| ET-1 (10⁻⁸ M) + this compound (10⁻⁶ M) | 25.0 ± 6.5 |
Experimental Protocol: IOP Measurement in a Rabbit Model of Ocular Hypertension
This protocol outlines the procedure for evaluating the IOP-lowering efficacy of topically administered this compound in a rabbit model.[5]
Materials:
-
New Zealand White rabbits
-
Tonometer (e.g., Tono-Pen)
-
Topical this compound solution at various concentrations
-
Vehicle control solution
-
Proparacaine hydrochloride ophthalmic solution (topical anesthetic)
-
Method for inducing ocular hypertension (e.g., laser photocoagulation)
Procedure:
-
Animal Acclimatization and Model Induction:
-
Acclimatize rabbits to the housing facility for at least one week prior to the experiment.
-
Induce unilateral ocular hypertension in the right eye of each rabbit using a standardized and approved method.
-
Measure baseline IOP in both eyes at multiple time points over several days to ensure a stable hypertensive state in the treated eye.
-
-
Animal Grouping and Dosing:
-
Randomly assign animals to treatment groups (e.g., vehicle control, and different concentrations of this compound).
-
Administer a single drop (typically 30-50 µL) of the assigned treatment to the hypertensive eye of each animal. The contralateral eye can serve as an untreated control.
-
-
IOP Measurement:
-
At designated time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours), measure the IOP in both eyes.
-
Anesthetize the cornea with a drop of proparacaine hydrochloride solution before each measurement.
-
Obtain at least three independent readings per eye and calculate the average.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the change in IOP from the baseline for each eye.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the IOP changes between the this compound-treated groups and the vehicle control group.
-
Reproductive Application: Induction of Luteolysis
This compound is a potent luteolytic agent, causing the regression of the corpus luteum and a subsequent decrease in progesterone levels. This is utilized for estrus synchronization and management of various reproductive conditions.
Quantitative Data
Table 3: Effect of Cloprostenol on Luteolysis and Progesterone Levels in Beef Heifers [6]
| Dose (µg) | Route | Luteolysis Rate (%) |
| 125 | s.c. | 33 |
| 125 | i.m. | 55 |
| 500 | s.c. | 100 |
| 500 | i.m. | 78 |
Note: Luteolysis was assessed by the proportion of heifers detected in estrus and ovulating.
A study in lactating dairy cows showed that both PGF2α and cloprostenol induced significant falls in progesterone concentration.[7]
Experimental Protocol: Induction of Luteolysis in a Pseudopregnant Rat Model
This protocol details the induction of luteolysis in a pseudopregnant rat model to study the effects of this compound.[2]
Materials:
-
Mature female rats (e.g., Sprague-Dawley, 8-10 weeks old)
-
Vasectomized male rats (for inducing pseudopregnancy)
-
This compound solution for injection
-
Vehicle control solution (e.g., saline)
-
Materials for blood collection
-
Progesterone assay kit (e.g., ELISA)
Procedure:
-
Induction of Pseudopregnancy:
-
House female rats with vasectomized male rats.
-
Confirm mating by the presence of a vaginal plug (Day 1 of pseudopregnancy).
-
House the pseudopregnant rats individually.
-
-
Animal Grouping and Dosing:
-
On a specific day of pseudopregnancy (e.g., Day 7, when the corpus luteum is well-established), randomly assign the rats to treatment groups (e.g., vehicle control, and different doses of this compound).
-
Administer this compound or vehicle via a chosen route (e.g., subcutaneous or intraperitoneal injection).
-
-
Sample Collection:
-
At selected time points after administration (e.g., 24 and 48 hours), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under anesthesia at the terminal time point).
-
At the end of the study, euthanize the animals and collect the ovaries for histological analysis if required.
-
-
Hormone Analysis:
-
Process blood samples to obtain serum or plasma.
-
Measure serum progesterone concentrations using a validated assay kit.
-
-
Data Analysis:
-
Calculate the mean progesterone concentrations and standard deviation for each group at each time point.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the progesterone levels between the this compound-treated groups and the vehicle control group. A significant decrease in progesterone indicates luteolysis.
-
Pharmacokinetics
Conclusion
This compound is a valuable pharmacological tool for in vivo studies in both reproductive and ophthalmic research. The provided protocols offer a framework for conducting efficacy studies in these areas. While comprehensive quantitative dose-response and pharmacokinetic data for this compound are not extensively published, the information available for its analogs provides a strong basis for experimental design. Researchers are encouraged to conduct dose-range finding studies to determine the optimal dose for their specific animal model and research question.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of travoprost, latanoprost and bimatoprost PGF2α treatments on the biomechanical properties of in-vivo rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of luteolytic doses of prostaglandin F2 alpha and cloprostenol on concentrations of progesterone, luteinizing hormone, follicle-stimulating hormone, glucose, insulin, growth hormone, thyroxine, prolactin and cortisol in jugular plasma of lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Preparation of Fluprostenol Solution for Injection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Fluprostenol solution for injection. It is intended to guide researchers, scientists, and drug development professionals in formulating this compound for both research and clinical applications. The protocols cover solubilization, formulation with appropriate excipients, pH adjustment, and sterilization to ensure a stable and safe injectable product. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent and is also used in ophthalmology to reduce intraocular pressure. Due to its lipophilic nature, this compound has low solubility in aqueous solutions, presenting a challenge for the formulation of injectable dosage forms. Proper preparation of a this compound solution is critical to ensure its stability, bioavailability, and safety upon administration.
This document outlines two primary protocols: a standard protocol for preparing a this compound solution for research and preclinical studies, and a more detailed overview of the considerations for cGMP manufacturing of a sterile injectable product for clinical use.
Quantitative Data Summary
Solubility of this compound
The solubility of this compound in various solvents is a critical factor in formulation development. The following table summarizes the reported solubility data.
| Solvent | Solubility |
| Organic Solvents | |
| Dimethyl Sulfoxide (DMSO) | >100 mg/mL |
| Dimethylformamide (DMF) | >100 mg/mL |
| Ethanol | >100 mg/mL |
| Aqueous Solutions | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >16 mg/mL |
Note: For aqueous solutions, it is often necessary to first dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before dilution with the aqueous buffer.
Example Formulations for In Vivo Research
Several formulations have been used for the in vivo administration of prostaglandin analogues in a research setting. The following table provides examples of vehicle compositions that can be adapted for this compound.
| Formulation Component | Concentration/Ratio | Purpose |
| Vehicle 1 | ||
| Dimethyl Sulfoxide (DMSO) | 10% | Solubilizing agent |
| Corn Oil | 90% | Carrier oil |
| Vehicle 2 | ||
| Dimethyl Sulfoxide (DMSO) | 10% | Solubilizing agent |
| Polyethylene Glycol 300 (PEG300) | 40% | Co-solvent |
| Polysorbate 80 (Tween 80) | 5% | Surfactant |
| Saline | 45% | Vehicle |
Experimental Protocols
Protocol for Preparation of this compound Solution for Research Use
This protocol describes the preparation of a this compound solution suitable for in vivo animal studies.
Materials:
-
(+)-Fluprostenol (or this compound isopropyl ester)
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, a 10 mg/mL stock solution can be prepared.
-
Ensure complete dissolution by gentle vortexing or sonication if necessary.
-
-
Dilution to Final Concentration:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the injection vehicle.
-
In a sterile vial, add the required volume of sterile saline.
-
While gently vortexing the saline, slowly add the calculated volume of the this compound stock solution. This slow addition helps to prevent precipitation of the drug.
-
-
Sterilization:
-
Sterile filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial. This step is crucial for removing any potential microbial contamination.
-
-
Storage:
-
Store the prepared solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquots should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
dot
Caption: Workflow for preparing a research-grade this compound solution.
Considerations for cGMP Manufacturing of Sterile Injectable this compound
The formulation of a this compound solution for human use must adhere to current Good Manufacturing Practices (cGMP). The following are key considerations:
Excipient Selection:
-
Solubilizing Agents: Co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used. Surfactants like polysorbates (e.g., Polysorbate 80) can also be employed to enhance and maintain solubility.
-
Buffering Agents: To maintain a stable pH, buffers such as citrate or phosphate buffers are essential. The optimal pH for this compound stability should be determined through formulation studies.
-
Tonicity Adjusters: To make the solution isotonic with physiological fluids, tonicity modifiers like sodium chloride or mannitol may be added.
-
Preservatives: For multi-dose formulations, a preservative such as benzyl alcohol may be required to prevent microbial growth.
pH and Stability:
-
The stability of prostaglandins is often pH-dependent. Degradation pathways can be influenced by both acidic and basic conditions.
-
A thorough pH-stability profile should be established for the this compound formulation to identify the pH range of maximum stability.
Sterilization:
-
Due to the heat sensitivity of many prostaglandins, terminal sterilization by autoclaving may not be feasible.
-
Aseptic processing, which involves the sterile filtration of the solution into previously sterilized containers, is the preferred method. All components and equipment must be sterilized prior to use.
dot
Caption: Logical workflow for cGMP manufacturing of injectable this compound.
Stability and Storage
Proper storage is crucial to maintain the potency and stability of this compound solutions.
-
Stock Solutions: Stock solutions of this compound in organic solvents like DMSO or ethanol are generally stable for several months when stored at -20°C.
-
Aqueous Solutions: Aqueous formulations of this compound are less stable and should ideally be prepared fresh. For short-term storage, refrigeration at 2-8°C is recommended. Long-term storage of aqueous solutions is generally not advised unless stability studies have demonstrated an acceptable shelf-life.
-
Light and Oxygen Sensitivity: Prostaglandins can be sensitive to light and oxidation. It is recommended to protect solutions from light by using amber vials and to minimize headspace in the vials to reduce exposure to oxygen. Purging with an inert gas like nitrogen before sealing the vial can also enhance stability.
Conclusion
The preparation of a stable and effective this compound solution for injection requires careful consideration of its solubility, the selection of appropriate excipients, and the control of pH. For research purposes, a simple formulation using a co-solvent like DMSO followed by dilution in a sterile vehicle is often sufficient. However, for clinical applications, a more complex formulation developed under cGMP guidelines is necessary to ensure product quality, safety, and efficacy. The protocols and data presented in this document provide a comprehensive foundation for the successful formulation of this compound for both research and drug development.
Application Notes and Protocols for Estrus Synchronization in Mares Using Fluprostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol is a potent synthetic analogue of prostaglandin F2α (PGF2α).[1][2] It is a highly effective luteolytic agent used in equine reproductive management to induce the regression of the corpus luteum (CL).[1][2] This action effectively shortens the diestrus phase of the estrous cycle, allowing for the planned induction of estrus ("heat") and synchronization of ovulation. Such control is critical for optimizing breeding schedules, managing large groups of mares for artificial insemination (AI) or embryo transfer programs, and treating reproductive abnormalities such as prolonged diestrus.[3][4] These notes provide a comprehensive overview of the protocols, efficacy, and underlying mechanisms of this compound for estrus synchronization in mares.
Mechanism of Action: Luteolysis
This compound acts by mimicking the natural luteolysin, PGF2α, which triggers the demise of the corpus luteum. The process, known as luteolysis, involves both a rapid decrease in progesterone synthesis (functional luteolysis) and the structural regression of the CL tissue through programmed cell death (structural luteolysis). This terminates the luteal phase and removes the progesterone-mediated negative feedback on the hypothalamus and pituitary gland, allowing a new follicular phase to begin.[5]
The signaling cascade initiated by PGF2α binding to its receptor on luteal cells is complex. A simplified representation of this pathway is illustrated below.
Caption: this compound Signaling Pathway in Luteal Cells.
The hormonal cascade following this luteolytic event is critical for the return to estrus. The drop in progesterone allows for an increase in Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), leading to follicular development and ovulation.[5][6]
Caption: Hormonal Cascade Following this compound-Induced Luteolysis.
Quantitative Data on Efficacy
The effectiveness of this compound is measured by the percentage of mares that exhibit estrus and subsequently ovulate, the predictability of these events, and resulting pregnancy rates. Data from key clinical trials are summarized below.
Table 1: Estrus Response and Conception Rates Following this compound Administration
| Parameter | Number of Mares (n) | Result | Source |
|---|---|---|---|
| Estrus within 5 days (1st Injection) | 359 | 73.3% (263 mares) | [3][7] |
| Estrus within 7 days (1st Injection) | 941 | ~80% (760 mares) | [1][2] |
| Response to 2nd Injection (if no initial response) | 359 | 8.1% (29 mares) | [3] |
| Conception Rate (1st induced estrus) | 263 (responders) | 40% (108 mares pregnant) | [3] |
| Overall Conception Rate (after therapy) | 359 | 51.5% |[3] |
Table 2: Timed Intervals Following Prostaglandin Analogue-Induced Luteolysis
| Event Interval | Prostaglandin Analogue | Mean Interval (days ± SD) | Source |
|---|---|---|---|
| PGF2α injection to hCG injection | Luprostiol | 4.4 ± 0.3 | [8] |
| PGF2α injection to hCG injection | d-cloprostenol | 5.1 ± 0.3 | [8] |
| PGF2α injection to ovulation | Luprostiol | 6.5 ± 0.4 | [8] |
| PGF2α injection to ovulation | d-cloprostenol | 7.2 ± 0.4 | [8] |
| PGF2α injection to estrus detection | Cloprostenol | 5.03 ± 1.94 | [9] |
| PGF2α injection to ovulation | Cloprostenol | 8.06 ± 2.14 |[9] |
Note: The response to this compound is highly dependent on the presence of a mature, functional corpus luteum (i.e., the mare must be in diestrus, at least 5 days post-ovulation).[4][10] Mares in anestrus or in the early luteal phase will not respond.[10] The follicular status at the time of injection can also influence the interval to ovulation.[11]
Experimental Protocols
Below are detailed methodologies for common estrus synchronization protocols using this compound.
Protocol 1: Single-Dose Estrus Induction
This protocol is used for mares with a known cycle history and a palpable or ultrasonically confirmed corpus luteum.
-
Objective: To induce estrus in a cycling mare during diestrus.
-
Animal Selection:
-
Clinically healthy, cycling mares.
-
Confirmation of a functional corpus luteum (progesterone >1 ng/mL) via blood assay, or via transrectal palpation and ultrasonography at least 5 days post-ovulation.[3]
-
-
Methodology:
-
Administer a single 250 µg dose of this compound via intramuscular (IM) injection.[1][2]
-
Begin daily estrus detection ("teasing" with a stallion) 24-48 hours post-injection.
-
Perform transrectal ultrasonography daily or every other day upon the onset of estrus to monitor follicular development.
-
Breed the mare when a dominant follicle reaches pre-ovulatory size (typically ≥35 mm) and uterine edema is present. An ovulation-inducing agent (e.g., hCG) may be used at this stage to time ovulation more precisely.[12]
-
-
Expected Outcome: Mares should exhibit estrus within 2 to 5 days and ovulate 7 to 12 days post-injection.[10]
Protocol 2: Double-Dose Estrus Synchronization for a Group
This protocol is used to synchronize a group of mares whose cycle stage is unknown or varied, without the need for initial ovarian examination.
-
Objective: To synchronize estrus and ovulation in a group of mares.
-
Animal Selection: Clinically healthy mares assumed to be cycling.
-
Methodology:
-
Administer a 250 µg dose of this compound (IM) to all mares (Injection 1).
-
Fourteen days later, administer a second 250 µg dose of this compound (IM) to all mares (Injection 2).[4][13] The 14-day interval ensures that all cycling mares will have a responsive CL at the time of the second injection.
-
Begin daily estrus detection 24-48 hours after the second injection.
-
Monitor follicular development via ultrasonography starting on day 2 or 3 after the second injection.
-
Breed mares based on follicular development and signs of estrus, as described in Protocol 1.
-
-
Expected Outcome: A majority of the mares (75-80%) will enter estrus within 6 days after the second injection, allowing for concentrated breeding efforts.[13]
Caption: Experimental Workflow for Estrus Synchronization Protocols.
Administration and Safety
-
Dosage: The standard effective dose in thoroughbred mares is a single 250 µg injection.[1]
-
Route: Intramuscular (IM).
-
Administration Sites: Common IM injection sites in horses include the lateral cervical (neck) muscles or the gluteal muscles of the hindquarters.
-
Potential Side Effects: Transient side effects may occur within 5-15 minutes of injection, including sweating, mild colic, increased heart rate, and muscle weakness.[10] These signs typically resolve within an hour and are generally not considered to be associated with long-term harm.[10]
Conclusion
This compound is a reliable and highly potent tool for the management of equine reproduction. Its efficacy in inducing luteolysis allows for precise control over the mare's estrous cycle, facilitating scheduled breeding and improving the efficiency of reproductive technologies. Successful application requires a fundamental understanding of the equine estrous cycle, particularly the timing of corpus luteum function. When used according to established protocols, this compound provides a predictable method for estrus synchronization in mares.
References
- 1. This compound in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. The use of synthetic prostaglandin analogue to induce oestrus in mares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control and Synchronization of the Estrous Cycle and Ovulation | Veterian Key [veteriankey.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. madbarn.com [madbarn.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Hormonal Control of Estrus in Horses - Management and Nutrition - MSD Veterinary Manual [msdvetmanual.com]
- 11. Estrous Synchronization | Veterian Key [veteriankey.com]
- 12. dvm360.com [dvm360.com]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Application Notes and Protocols for Using Fluprostenol in Equine Research for Induced Foaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluprostenol, a synthetic prostaglandin F2α (PGF2α) analogue, for the induction of foaling in mares for research purposes.
Introduction
This compound is a potent luteolytic agent that is structurally related to PGF2α.[1][2] In equine reproduction, it is primarily used to control the timing of estrus and for the induction of parturition.[1][2][3] Its mechanism of action involves stimulating myometrial contractions, mimicking the natural cascade of events that lead to foaling.[4] For research applications, inducing foaling allows for controlled studies of perinatal physiology, neonatal adaptation, and the efficacy of various interventions.
Prerequisites for Induction
The safe and successful induction of foaling is contingent upon the mare being at an appropriate stage of fetal maturity. Inducing parturition prematurely can result in the birth of a non-viable foal. Therefore, the following criteria must be met before considering induction:
-
Gestation Length: The mare should have a gestation length of at least 320 days.[5][6]
-
Mammary Gland Development: The udder should be significantly enlarged and distended with colostrum.[6]
-
Milk Electrolytes: Pre-partum milk samples should show calcium levels characteristic of a mare close to term.[5]
Experimental Protocols
1. Single Intramuscular Injection Protocol
This protocol is suitable for routine induction in mares that meet the prerequisites for foaling.
-
Dosage: A single intramuscular dose of 250 µg of this compound is effective for inducing luteolysis and can be used for inducing parturition.[1][2] Some studies have used doses up to 500 µg.[5][7][8]
-
Administration: Administer the dose via deep intramuscular injection in the neck or hindquarters.
-
Expected Onset of Foaling: Foaling can be expected to occur within 1 to 6 hours post-injection in mares that are hormonally ready.[5] However, the time to foaling can be variable, with some mares foaling up to 36 hours later.[5]
-
Monitoring: Continuous observation of the mare is critical following injection. Monitor for signs of impending parturition, including sweating, restlessness, and frequent urination and defecation.[5] Also, monitor for any adverse reactions.
2. Sequential Injection Protocol with Oxytocin
This protocol may be employed when a more controlled or rapid induction is desired, particularly in mares that may not respond to a single dose of this compound alone.
-
Initial this compound Administration: Administer two intramuscular injections of 500 µg this compound at a 2-hour interval.[7][8]
-
Oxytocin Administration (if necessary): If foaling has not commenced after the second this compound injection, 10-20 IU of oxytocin can be administered intravenously in 5 IU increments every 15-20 minutes.[7][8]
-
Monitoring: Due to the more potent stimulation, intensive monitoring of the mare and fetal heart rate is essential to detect any signs of distress.
Data Presentation
The following table summarizes quantitative data from studies on this compound-induced foaling in mares.
| Parameter | Value | Reference |
| Dosage Range (IM) | 250 - 500 µg | [1][5][7][8] |
| Time from Injection to Foaling | 1 - 36 hours | [5] |
| Successful Induction Rate | Variable, dependent on mare's readiness | [4][5] |
| Common Side Effects | Sweating, increased respiration, defecation | [5] |
Potential Complications and Considerations
While this compound is considered to have a wide margin of safety, potential complications associated with induced foaling should be considered.[1] These are generally related to the induction of parturition itself rather than the drug specifically and can include:
-
Dystocia (difficult birth): Abnormal positioning of the foal can lead to complications.[9][10]
-
Retained Placenta: The fetal membranes should be passed within 3 hours of foaling.[11]
-
Periparturient Hemorrhage: Tearing of uterine arteries can lead to severe bleeding.[9][12][13]
-
Premature Foal: If induction is performed before the fetus is fully mature, the foal may be weak and require intensive neonatal care.[5]
It is crucial to have experienced personnel and appropriate veterinary support available during and after induced foaling.
Visualizations
Experimental Workflow for this compound-Induced Foaling
A diagram illustrating the workflow for this compound-induced foaling in mares.
Signaling Pathway of this compound in Equine Myometrium
A diagram of the signaling pathway of this compound in equine myometrial cells.
Logical Relationships of Research Outcomes
References
- 1. This compound in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. Foaling induced by a synthetic prostaglandin analogue (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of synthetic prostaglandin analogue (this compound) to induce foaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound administration in mares during late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical review of current methods for induction of parturition in the mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of agents for inducing parturition in mares in the pre-viable and premature periods of gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. dvm360.com [dvm360.com]
- 10. midriversequine.com [midriversequine.com]
- 11. Parturition in Horses - Management and Nutrition - Merck Veterinary Manual [merckvetmanual.com]
- 12. ker.com [ker.com]
- 13. sconeequinehospital.com.au [sconeequinehospital.com.au]
Cell Culture Applications of Fluprostenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprostenol is a potent and selective synthetic analog of prostaglandin F2α (PGF2α).[1] It functions as a high-affinity agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor by this compound initiates a canonical Gq signaling cascade, leading to a variety of cellular responses.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in various cell culture systems.
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by binding to the FP receptor. This receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[4] Ligand binding induces a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream effector proteins, leading to the modulation of various cellular processes.[4][5]
Key Cell Culture Applications & Protocols
This compound has several well-documented applications in in vitro research, primarily leveraging its function as a potent FP receptor agonist.
Inhibition of Adipocyte Differentiation
This compound is a highly potent inhibitor of the differentiation of preadipocyte cell lines into mature adipocytes.[6] This makes it a valuable tool for studying the molecular mechanisms of adipogenesis.
Quantitative Data:
| Cell Line | Parameter | Value | Reference(s) |
| Primary Rat Adipocyte Precursors | IC50 (Inhibition of Differentiation) | 3-10 x 10⁻¹¹ M | [6] |
Experimental Protocol: Oil Red O Staining for Adipogenesis Inhibition
This protocol details how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Adipogenesis Induction Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
Adipogenesis Maintenance Medium (DMEM with 10% FBS, 10 µg/mL Insulin)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution (0.2% in 40% isopropanol)
-
Isopropanol (100%)
-
24-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes into 24-well plates in Growth Medium and grow to confluence (Day -2).
-
Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with Adipogenesis Induction Medium containing various concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁸ M) or vehicle control (DMSO).
-
Medium Change: On Day 2, replace the medium with Adipogenesis Maintenance Medium containing the respective concentrations of this compound or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with fresh Adipogenesis Maintenance Medium containing the treatments.
-
Staining (Day 8-10):
-
Wash cells twice with PBS.
-
Fix the cells with 10% Formalin for 1 hour at room temperature.
-
Wash the fixed cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and add Oil Red O working solution to each well. Incubate for 30 minutes at room temperature.
-
Wash the wells extensively with distilled water to remove unbound stain.
-
-
Quantification:
-
Visually inspect and photograph the wells to assess lipid droplet formation.
-
To quantify, add 100% isopropanol to each well and incubate on a shaker for 15 minutes to elute the stain.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm.
-
Calculate the percentage inhibition of adipogenesis relative to the vehicle control.
-
Ocular Cell Research: Modulation of Trabecular Meshwork Contractility
This compound is extensively studied in ophthalmology for its role in reducing intraocular pressure (IOP), a key factor in glaucoma. One mechanism is its effect on the conventional aqueous humor outflow pathway, which involves the trabecular meshwork (TM). This compound can antagonize the contraction of TM cells induced by agents like endothelin-1 (ET-1).[7][8]
Quantitative Data:
| Cell Type | Treatment | Effect | Concentration | Reference(s) |
| Bovine TM cells | This compound | Partial block of ET-1-induced contraction | 10⁻⁶ M | [7] |
| Bovine TM cells | This compound | Diminished ET-1-induced Ca²⁺ increase | 5 x 10⁻⁶ M | [7] |
| Human Ciliary Muscle cells | Travoprost acid ((+)-Fluprostenol) | EC50 (Phosphoinositide turnover) | 1.4 nM | [9] |
| Human Trabecular Meshwork cells | Travoprost acid ((+)-Fluprostenol) | EC50 (Phosphoinositide turnover) | 3.6 nM | [9] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to induce intracellular calcium flux in FP receptor-expressing cells, a primary step in its signaling cascade.
Materials:
-
HEK-293 or CHO cells stably expressing the human FP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound stock solution (in DMSO)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: The day before the assay, seed FP receptor-expressing cells into the black, clear-bottom microplates to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a dye loading solution by reconstituting Fluo-4 AM in DMSO and then diluting it in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO).
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's automated injector to add the this compound dilutions to the cell plate.
-
Immediately begin kinetic fluorescence readings for 1-3 minutes to capture the rapid increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Neuroprotection Studies
Recent studies suggest that FP receptor agonists, including this compound, may have protective effects against oxidative stress-induced neurotoxicity in cell lines like SH-SY5Y. This opens up avenues for investigating this compound's potential in neurodegenerative disease research.
Experimental Protocol: Neuroprotection against Oxidative Stress (MTT Assay)
This protocol assesses the ability of this compound to protect SH-SY5Y neuroblastoma cells from cytotoxicity induced by an oxidative agent like hydrogen peroxide (H₂O₂).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (e.g., 1 nM to 1 µM) for a specified pre-incubation period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells (e.g., a final concentration of 100-200 µM), except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the untreated control. Determine if this compound pre-treatment significantly increases cell viability in the presence of H₂O₂.
Cancer Research: Effects on Cell Viability, Apoptosis, and Cell Cycle
The role of PGF2α and its analogs in cancer is complex and appears to be context-dependent.[10] While some studies suggest a pro-tumorigenic role, others are exploring the potential of FP receptor modulation in cancer therapy. This compound can be used to investigate these effects in various cancer cell lines.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a cancer cell line using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, MCF-7)
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound or vehicle control for a desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Fixation:
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) from each well.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on fluorescence:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Summary
This compound is a versatile research tool for studying a range of biological processes in cell culture. Its high potency and selectivity for the FP receptor make it ideal for investigating the downstream consequences of PGF2α signaling. The protocols provided here offer a starting point for researchers to explore the effects of this compound on adipogenesis, ocular cell function, neuroprotection, and cancer cell biology. As with any experimental system, it is crucial to optimize parameters such as cell density, compound concentration, and incubation times for each specific cell line and assay.
References
- 1. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. merckmillipore.com [merckmillipore.com]
Application Note: Western Blot Analysis of FP Receptor Expression Following Fluprostenol Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of Prostaglandin F Receptor (FP receptor) protein expression in cultured cells following treatment with Fluprostenol, a potent FP receptor agonist.
Introduction
The Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR), mediates the physiological actions of Prostaglandin F2α (PGF2α) and its synthetic analogs.[1][2] this compound is a potent and selective FP receptor agonist widely used in research and therapeutics, particularly for reducing intraocular pressure in glaucoma treatment.[3][4][5] Activation of the FP receptor initiates a signaling cascade primarily through the Gq protein pathway, leading to the mobilization of intracellular calcium and various downstream cellular responses.[2][6]
Prolonged exposure of GPCRs to agonists can lead to receptor desensitization, internalization, and downregulation, which are critical mechanisms for modulating cellular responsiveness. Understanding the effect of long-term this compound treatment on the expression level of the FP receptor is crucial for drug development and for elucidating the mechanisms of drug tolerance.
This application note details a robust workflow for treating cultured cells with this compound and subsequently quantifying changes in total FP receptor protein levels using Western blot analysis. It includes protocols for membrane protein extraction, immunoblotting, and data analysis.
FP Receptor Signaling Pathway
Upon binding of an agonist like this compound, the FP receptor couples to the Gq alpha subunit of its associated G-protein. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2] This cascade mediates various cellular effects, including smooth muscle contraction and cell proliferation.[6][7]
Caption: FP Receptor Signaling Cascade.
Experimental Workflow Overview
The overall experimental process involves culturing cells, treating them with various concentrations of this compound for a defined period, extracting membrane proteins, separating proteins by size, transferring them to a membrane, probing with specific antibodies, and finally, quantifying the protein bands.
Caption: Western Blot Experimental Workflow.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Cell Seeding: Seed the cells (e.g., human trabecular meshwork cells, which express the FP receptor) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[4] Culture overnight in a 37°C, 5% CO2 incubator.[8][9]
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).[8] Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Treatment:
-
Remove the growth medium from the wells and wash the cells once with sterile 1X Phosphate Buffered Saline (PBS).
-
Add the prepared this compound-containing medium to the respective wells. Include a vehicle-only control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Membrane Protein Extraction
The FP receptor is a transmembrane protein, which requires specific extraction methods for efficient solubilization.[10] Standard lysis buffers like RIPA may be insufficient.[11]
-
Cell Harvesting: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X PBS.[10]
-
Lysis:
-
Solubilization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to aid in membrane solubilization.[10]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a detergent-compatible protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[13]
-
Based on the concentrations, calculate the volume of each lysate needed to obtain an equal amount of total protein for each sample (typically 20-30 µg per lane).
Western Blot Analysis
-
Sample Preparation:
-
SDS-PAGE: Load the prepared samples (equal protein amounts) onto a 4-20% Tris-glycine SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's specifications until adequate separation is achieved.[15]
-
Protein Transfer:
-
Blocking: Block the membrane with 5% (w/v) non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature with gentle agitation.[16]
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the FP receptor in the blocking buffer at the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[16]
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1-2 hours at room temperature.[16]
-
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection:
-
Loading Control: To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., Na+/K+-ATPase for membrane fractions or β-actin/GAPDH for total lysate).
Data Presentation and Quantitative Analysis
Western blots are semi-quantitative, providing information on the relative changes in protein expression.[18]
-
Densitometry: Use image analysis software to measure the pixel intensity (volume) of the band corresponding to the FP receptor (~64 kDa) and the loading control for each sample.[4][18][19]
-
Background Subtraction: Subtract the local background from each band's intensity measurement.[18]
-
Normalization: For each lane, divide the background-subtracted intensity of the FP receptor band by the intensity of the corresponding loading control band. This corrects for any variations in protein loading.[18]
-
Data Reporting: Calculate the fold change in normalized FP receptor expression for each treatment condition relative to the vehicle control. Present the data as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Illustrative Data of FP Receptor Expression after 48h this compound Treatment
(Note: The following data are for illustrative purposes only and do not represent actual experimental results.)
| Treatment Group | FP Receptor Intensity (Normalized to Loading Control) | Fold Change (vs. Control) |
| Vehicle Control (0 nM) | 1.00 ± 0.12 | 1.0 |
| This compound (10 nM) | 0.95 ± 0.15 | 0.95 |
| This compound (100 nM) | 0.68 ± 0.09 | 0.68 |
| This compound (1 µM) | 0.41 ± 0.07 | 0.41 |
| This compound (10 µM) | 0.25 ± 0.05 | 0.25 |
References
- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 2. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 3. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 7. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. fivephoton.com [fivephoton.com]
- 11. researchgate.net [researchgate.net]
- 12. agrisera.com [agrisera.com]
- 13. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. sinobiological.com [sinobiological.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Fluprostenol ELISA Kit
These application notes provide a detailed protocol for the quantitative determination of Fluprostenol levels in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1][2] Activation of the FP receptor initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which mediates various physiological responses.[1] Due to its biological activities, this compound is utilized in both veterinary and clinical applications, including the synchronization of estrus in livestock and as an ocular hypotensive agent for treating glaucoma.[3] Accurate quantification of this compound levels is crucial for pharmacokinetic studies, drug monitoring, and research into its physiological effects. This competitive ELISA kit provides a sensitive and specific method for this purpose.
Assay Principle
This assay is a competitive immunoassay. It is based on the competition between this compound in the sample and a fixed amount of this compound conjugated to an enzyme (tracer) for a limited number of binding sites on a specific antibody.[4] The antibody is pre-coated onto a microplate.[5] When the sample and tracer are added to the wells, they compete for binding to the antibody. After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme on the tracer to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[2] A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by interpolating from this curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of a typical this compound ELISA kit. Note that specific values may vary between different kit manufacturers, and users should always refer to the manual provided with their specific kit.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Assay Range | 7.8 - 1,000 pg/mL | [3][4] |
| Sensitivity (80% B/B0) | ~16 pg/mL | [3][4] |
| Incubation Time | 18 hours | [3] |
| Development Time | 90-120 minutes | [3] |
| Readout | Colorimetric at 405-420 nm | [3] |
Table 2: Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) | Reference |
| (+)-Fluprostenol | 100% | [5] |
| 2,3-dinor this compound | 100% | [5] |
| This compound lactone diol | 100% | [5] |
| 9-keto this compound | 83.0% | [5] |
| 15(S) this compound isopropyl ester | 27.0% | [5] |
| 11-keto this compound | 15.2% | [5] |
| (+)-Fluprostenol isopropyl ester | 10.0% | [5] |
| 9-keto this compound isopropyl ester | 8.50% | [5] |
| 15-keto this compound free acid | 0.90% | [5] |
| 15-keto this compound isopropyl ester | 0.02% | [5] |
| Latanoprost | <0.01% | [5] |
| Latanoprost free acid | <0.01% | [5] |
| 15-epi Latanoprost | <0.01% | [5] |
| 5,6-trans Latanoprost | <0.01% | [5] |
Signaling Pathway
This compound exerts its effects by binding to and activating the Prostaglandin F Receptor (FP Receptor). This initiates a Gq-protein coupled signaling cascade.
References
Application Notes: In Vitro Assays for Fluprostenol Receptor Binding Affinity
Introduction
Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent agonist for the prostaglandin F receptor (FP receptor).[1][2] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses.[3]
Understanding the binding affinity and selectivity of compounds like this compound for the FP receptor is crucial in drug discovery and development. In vitro receptor binding assays are the gold standard for quantifying these interactions, providing essential data on a compound's potency and specificity.[4][5] Radioligand binding assays, in particular, are a robust and sensitive method for determining the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4][5]
These application notes provide detailed protocols for conducting in vitro competitive radioligand binding assays to determine the binding affinity of this compound for the FP receptor.
Data Presentation: this compound Binding Affinity
The following table summarizes the quantitative data for the binding affinity of this compound (also known as Travoprost acid) to the FP receptor and its selectivity over other prostanoid receptors.
| Compound | Receptor | Cell/Tissue Type | Assay Type | Binding Affinity (Ki/IC50) | Reference |
| (+)-Fluprostenol | Human FP | - | Radioligand Binding | Ki = 49.9 nM | |
| Travoprost acid ([+]-fluprostenol) | Human FP | - | Radioligand Binding | Ki = 35 ± 5 nM | [6][7] |
| This compound | Human FP | - | Radioligand Binding | IC50 = 3.5 nM | [8] |
| This compound | Rat FP | - | Radioligand Binding | IC50 = 7.5 nM | [8] |
| Travoprost acid ([+]-fluprostenol) | DP | - | Radioligand Binding | Ki = 52,000 nM | [6][7] |
| Travoprost acid ([+]-fluprostenol) | EP1 | - | Radioligand Binding | Ki = 9540 nM | [6][7] |
| Travoprost acid ([+]-fluprostenol) | EP3 | - | Radioligand Binding | Ki = 3501 nM | [6][7] |
| Travoprost acid ([+]-fluprostenol) | EP4 | - | Radioligand Binding | Ki = 41,000 nM | [6][7] |
| Travoprost acid ([+]-fluprostenol) | IP | - | Radioligand Binding | Ki > 90,000 nM | [6][7] |
| Travoprost acid ([+]-fluprostenol) | TP | - | Radioligand Binding | Ki = 121,000 nM | [6][7] |
Mandatory Visualization
Caption: this compound-activated FP receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the prostaglandin FP receptor using a competitive radioligand binding assay.
Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF2α) for binding to the FP receptor in a membrane preparation. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the affinity of the unlabeled compound for the receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.[9]
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human recombinant FP receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Tritiated PGF2α ([³H]-PGF2α).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled PGF2α.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
1. Membrane Preparation [9] a. Culture cells expressing the FP receptor to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). d. Homogenize the cells using a Dounce or polytron homogenizer. e. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. f. Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. g. Resuspend the membrane pellet in assay buffer. h. Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay). i. Store membrane aliquots at -80°C until use.
2. Competitive Binding Assay [9] a. Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M. b. In a 96-well plate, set up the following in triplicate:
- Total Binding: Add membrane preparation, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and assay buffer.
- Non-specific Binding: Add membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α (e.g., 10 µM).
- Competition: Add membrane preparation, [³H]-PGF2α, and each dilution of this compound. c. The final assay volume is typically 200-250 µL. d. Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration [9][10] a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. b. Quickly wash the filters several times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
4. Scintillation Counting a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Allow the vials to sit in the dark for a few hours. d. Quantify the radioactivity (in counts per minute, CPM) on the filters using a scintillation counter.
5. Data Analysis a. Calculate Specific Binding:
- Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Generate Competition Curve:
- For each concentration of this compound, calculate the percentage of specific binding relative to the control (no competitor).
- Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve. c. Determine IC50:
- Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value. d. Calculate Ki:
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
- [L] = concentration of the radioligand used in the assay.
- Kd = dissociation constant of the radioligand for the receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting variability in Fluprostenol experiments
Welcome to the Technical Support Center for Fluprostenol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic analog of prostaglandin F2α (PGF2α).[1] Its primary mechanism of action is as a selective agonist for the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor by this compound initiates a downstream signaling cascade.[2][3]
Q2: What is the main signaling pathway activated by this compound?
Upon binding to the FP receptor, this compound activates the Gq alpha subunit of the associated G-protein. This in turn stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
Q3: What are the common research applications of this compound?
This compound and its prodrug, travoprost, are widely used in ophthalmic research for their ability to reduce intraocular pressure (IOP), making them a key treatment for glaucoma.[4][5] The IOP-lowering effect is primarily due to an increase in the uveoscleral outflow of aqueous humor.[4] It is also investigated for its luteolytic properties and its role in smooth muscle contraction.[1]
Q4: How should this compound be stored to ensure stability?
For long-term storage, this compound should be kept at -20°C as a solution in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).[6][7] Aqueous solutions are not recommended for storage for more than a day.[6][7] It is also advisable to protect the compound from light and minimize freeze-thaw cycles by aliquoting stock solutions.[6]
Troubleshooting Guide
This section addresses specific issues that may cause variability in your this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Response to this compound | Inactive Ligand | Verify the activity and concentration of your this compound stock. Use a fresh batch if degradation is suspected. Perform a dose-response curve with a known active compound as a positive control.[8] |
| Receptor Expression Issues | Confirm the expression of the FP receptor in your cell line or tissue model. Optimize the level of receptor expression to achieve a suitable assay window without causing constitutive activity.[8] | |
| Incorrect Assay Conditions | Review and optimize assay parameters such as incubation time, temperature, and buffer composition. | |
| High Background Signal | Constitutive Receptor Activity | Some GPCRs exhibit basal activity. If this is the case, consider using an inverse agonist to reduce the background signal.[8] |
| Non-specific Binding | Increase the number of washing steps in your assay. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.[8] | |
| Reagent Contamination | Ensure all buffers and reagents are free from contamination. | |
| High Variability Between Replicates | Pipetting Inconsistency | Use calibrated pipettes and ensure consistent pipetting technique for all reagents and samples.[9] |
| Uneven Cell Plating | Ensure a homogenous cell suspension and even distribution of cells when plating. | |
| Inadequate Plate Washing | Ensure all wells are washed thoroughly and consistently to avoid residual reagents affecting the results.[9] | |
| Unexpected Results with 11-keto this compound | Analyte Degradation | Prostaglandins can be unstable. Ensure proper sample collection and storage conditions. Ideally, assay samples immediately or store them at -80°C. Avoid repeated freeze-thaw cycles.[9] |
| Matrix Effects in Immunoassays | Components in the sample matrix (e.g., plasma, serum) can interfere with the assay. Consider sample purification using solid-phase extraction (SPE).[9] | |
| Cross-reactivity in Immunoassays | The antibody used may cross-react with other related prostaglandins. Confirm the specificity of your antibody or consider using a more specific method like LC-MS/MS.[9] |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following FP receptor activation by this compound.
Materials:
-
Cells expressing the prostaglandin F receptor (FP receptor).
-
Black, clear-bottom 96-well plates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader with an injector.
Procedure:
-
Cell Culture and Plating: Culture cells expressing the FP receptor in a black, clear-bottom 96-well plate and allow them to grow to near confluency.[8]
-
Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution for 30-60 minutes at 37°C.[8]
-
Ligand Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the ligand in assay buffer to achieve the desired final concentrations.[8]
-
Fluorescence Measurement: Use a fluorescence plate reader equipped with an injector to add the this compound dilutions to the wells. Measure the fluorescence intensity before and after ligand addition in real-time.[8]
-
Data Analysis: Calculate the change in fluorescence for each well. Plot the change in fluorescence against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.[8]
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the FP receptor.
Materials:
-
Cell membranes expressing the FP receptor.
-
Radiolabeled prostaglandin (e.g., [3H]-PGF2α).
-
Unlabeled PGF2α.
-
This compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of unlabeled this compound in the binding buffer. For non-specific binding control, use a high concentration of unlabeled PGF2α.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki value for this compound by non-linear regression analysis of the competition binding data.[10]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Fluprostenol stability and recommended storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and recommended storage conditions for Fluprostenol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound and its isopropyl ester form are typically supplied in an organic solvent and should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least two years.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][4] To prepare, the original solvent can be evaporated under a gentle stream of nitrogen, and the desired solvent can be added.[1] These stock solutions are stable for at least six months when stored at -20°C.[1] It is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4]
Q3: Can I store this compound in aqueous solutions?
A3: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis and other degradation pathways.[4] Aqueous solutions should be prepared fresh for each experiment and used within 24 hours.[4][5] For short-term storage of aqueous solutions (up to 24 hours), they should be kept at 2-8°C.[4]
Q4: How do I prepare an aqueous solution of this compound for my experiments?
A4: Due to its low solubility in aqueous buffers, this compound should first be dissolved in an organic solvent like DMSO.[1] This stock solution can then be diluted with the aqueous buffer of choice to the desired final concentration.[1][5] Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.[5]
Q5: What factors can affect the stability of this compound?
A5: The stability of this compound is influenced by several factors, including:
-
pH: Prostaglandin analogs are generally more stable in acidic to neutral aqueous solutions (pH < 7.0).[4] Alkaline conditions can accelerate degradation.[4]
-
Temperature: Higher temperatures can increase the rate of degradation.[4]
-
Light: Prostaglandins can be light-sensitive, so it is recommended to store solutions in amber vials or protect them from light.[4]
-
Oxygen: The cyclopentenone ring structure in some prostaglandins can be susceptible to oxidation.[4] While not specifically documented for this compound, handling solutions under an inert gas like nitrogen or argon can be a prudent measure if oxidative degradation is a concern.[4]
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments.
-
Possible Cause: Degradation of this compound.
-
Solution:
-
Verify Storage: Confirm that the compound has been stored consistently at -20°C in a tightly sealed container.
-
Check Solution Age: If using an aqueous solution, ensure it was freshly prepared. Do not use aqueous solutions stored for more than a day.[5]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.[4]
-
Evaluate Solvent: Ensure you are using a recommended anhydrous organic solvent for stock solutions.
-
Problem: My HPLC analysis shows extra peaks or peak broadening.
-
Possible Cause: Compound degradation.
-
Solution: The appearance of new peaks or changes in peak shape are strong indicators of degradation.[4] Prostaglandins can undergo hydrolysis, oxidation, and isomerization.[4] It is recommended to perform a forced degradation study to identify potential degradation products.
Stability and Storage Conditions Summary
| Parameter | Recommendation | Stability |
| Solid Form/Supplied Solution | Store at -20°C. | ≥ 2 years[1][2][3] |
| Stock Solution in Organic Solvent (DMSO, DMF) | Store at -20°C in tightly sealed, light-resistant containers. | ≥ 6 months[1] |
| Aqueous Solution | Prepare fresh and use within 24 hours. Store at 2-8°C for short-term use. | Not recommended for long-term storage[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (as supplied)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Sterile microcentrifuge tubes
Procedure:
-
If this compound is supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen until the compound is a neat oil.[5]
-
Immediately add the desired volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mg/mL).[1][4]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-resistant tubes.
-
Store the aliquots at -20°C.
Protocol 2: Forced Degradation Study
Objective: To understand the degradation profile of this compound under stress conditions.
Materials:
-
This compound stock solution (in organic solvent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-UV or HPLC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours.[4]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours.
-
After incubation, neutralize the acid and base samples as appropriate.
-
Analyze all samples, including a control sample of undegraded this compound, by HPLC to observe any degradation products.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound stability issues.
Caption: Factors influencing prostaglandin analog degradation.
References
Technical Support Center: Fluprostenol in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side effects of Fluprostenol in research animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of prostaglandin F2α (PGF2α).[1] It is a potent agonist for the prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor.[1][2] Activation of the FP receptor initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and modulation of gene expression.[2]
Q2: What are the expected therapeutic effects of this compound in research animals?
A2: Based on its mechanism of action, this compound is investigated for several therapeutic applications. In ophthalmic research, it is evaluated for its potential to reduce intraocular pressure (IOP) in animal models of glaucoma.[3][4] In reproductive studies, particularly in mares, it is used for its potent luteolytic effects to control the estrous cycle and induce foaling.[5][6]
Q3: What are the common side effects observed with this compound administration in research animals?
A3: Side effects can vary depending on the animal species, dose, and route of administration. In mares, commonly reported behavioral changes include sweating, increased respiration rate, and defecation.[7] These effects are often accompanied by transient increases in plasma cortisol and adrenocorticotrophic hormone concentrations.[7] Studies with related prostaglandins in donkeys have also noted abdominal discomfort and diarrhea.[8] While specific data for rodents and other small animals is limited, it is prudent to monitor for signs of systemic prostaglandin action, such as changes in blood pressure, respiration, and gastrointestinal motility.
Q4: How can I troubleshoot unexpected side effects during my experiment?
A4: If you observe unexpected or severe adverse events, consider the following troubleshooting steps:
-
Dose Reduction: The dose may be too high. It is crucial to establish a maximum tolerated dose (MTD) during initial dose-range finding studies.[9]
-
Vehicle Control: Always include a vehicle-only control group to distinguish between effects caused by the compound and the vehicle.[9]
-
Route of Administration: The chosen route may lead to rapid absorption and high peak plasma concentrations. Consider alternative administration routes that might offer a more favorable pharmacokinetic profile.[9]
-
Animal Health Status: Ensure that the animals are healthy and properly acclimatized before the experiment to minimize variability in their response.
Troubleshooting Guides
Issue: High Variability in Experimental Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained on the administration route. Use calibrated equipment for accurate dosing.[9] |
| Biological Variability | Use animals of the same age, sex, and genetic background. Increase the sample size to improve statistical power.[9] |
| Compound Precipitation in Vehicle | Try gentle warming (up to 37°C) or brief sonication to aid dissolution. Consider screening alternative biocompatible solvents or vehicle compositions.[9] |
Issue: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | Reduce the dosage. Carefully observe for signs of toxicity at higher doses in your dose-range finding study to establish the MTD.[9] |
| Vehicle-Related Toxicity | Include a vehicle-only control group. If the vehicle is causing issues, explore alternative formulations.[9] |
| Rapid Metabolism of the Compound | If pharmacokinetic data is available, it can provide insights into the compound's half-life. Consider more frequent dosing or a different administration route to maintain effective concentrations.[9] |
Quantitative Data Summary
The following table summarizes the side effects of this compound and related prostaglandin analogs reported in animal studies.
| Animal Model | Prostaglandin Analog | Observed Side Effects | Reference |
| Mares | This compound | Sweating, increased respiration, defecation, increased plasma cortisol and adrenocorticotrophic hormone | [7] |
| Donkeys | Dinoprost | Greater sudoresis scores | [8] |
| Donkeys | Cloprostenol | Greater abdominal discomfort and diarrhea scores | [8] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by this compound upon binding to the FP receptor.
Caption: Generalized signaling pathway of the FP receptor upon agonist binding.[10]
General Experimental Workflow for In Vivo Studies
This diagram outlines a general workflow for conducting in vivo experiments with this compound and monitoring for side effects.
Caption: General workflow for in vivo experiments with this compound.
Experimental Protocols
Topical Ocular Administration in a Rabbit Model
This protocol is a general guideline for the topical administration of this compound to rabbit eyes for intraocular pressure (IOP) measurement.
-
Materials:
-
This compound solution in a sterile ophthalmic vehicle
-
Healthy, adult New Zealand White rabbits
-
Tonometer suitable for rabbits (e.g., Tono-Pen)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Calibrated micropipette
-
-
Procedure:
-
Acclimatization: Allow rabbits to acclimate to the laboratory environment for at least one week before the experiment.
-
Baseline IOP Measurement: Gently restrain the rabbit. Instill one drop of topical anesthetic. Measure baseline IOP in both eyes.
-
Drug Administration: Instill a precise volume (e.g., 25-50 µL) of the this compound solution into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive the vehicle.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes. Use appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the IOP reduction.[11]
-
Dose-Range Finding Study in Rodents
This protocol outlines a general procedure for a dose-range finding study to determine the optimal therapeutic window and maximum tolerated dose of this compound in rodents.
-
Materials:
-
This compound
-
Suitable vehicle (e.g., saline, corn oil)
-
Rodent model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Calibrated dosing equipment
-
-
Procedure:
-
Animal Model Selection and Acclimatization: Select the appropriate animal model and allow animals to acclimatize for at least one week.
-
Grouping: Randomly assign animals to several groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose level groups of this compound. Based on studies with other prostaglandin analogs, a starting dose range of 1-10 µg/kg administered subcutaneously or intraperitoneally could be a reasonable starting point.[9]
-
Dose Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations.
-
Administration: Administer the assigned dose to each animal via the chosen route.
-
Monitoring: Observe the animals closely for any signs of toxicity, changes in behavior, or other adverse effects immediately after dosing and at regular intervals for at least 24-48 hours.
-
Endpoint Analysis: Based on the study's objective, collect relevant data and perform endpoint analysis. This could include blood pressure measurements, hormone analysis, or histological examination of target tissues.[10]
-
Data Analysis: Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical tests.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Foaling induced by a synthetic prostaglandin analogue (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound administration in mares during late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luteal tissue blood flow and side effects of horse-recommended luteolytic doses of dinoprost and cloprostenol in donkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Fluprostenol for Aqueous Solutions
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Fluprostenol and encountering challenges with its solubility in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and effective solutions for your experiments.
Troubleshooting Guide
This section addresses common problems encountered when preparing aqueous solutions of this compound.
| Symptom | Possible Cause | Suggested Solution |
| Precipitation observed after adding this compound to an aqueous buffer. | This compound has inherently low solubility in water. | First, dissolve the this compound in a small amount of an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a concentrated stock solution before diluting it into your aqueous buffer.[1] |
| The compound does not fully dissolve even after initial vortexing. | The pH of the aqueous buffer may not be optimal for this compound solubility. | The solubility of prostaglandin analogs can be pH-dependent. Adjusting the pH of your buffer, typically to a range of 6.0 to 7.4, may improve solubility. For some prostaglandins, a slightly alkaline pH can increase solubility.[1] |
| The aqueous solution is initially clear but becomes cloudy over a short period. | The compound may be unstable in the aqueous solution, leading to degradation and precipitation. | Prepare aqueous solutions fresh for each experiment and use them immediately.[2] For longer-term stability in formulations, consider the use of stabilizing agents like cyclodextrins or non-ionic surfactants.[1][3] |
| Inconsistent experimental results when using self-prepared this compound solutions. | Incomplete dissolution or precipitation of the compound can lead to inaccurate concentrations and unreliable results. | Ensure the compound is fully dissolved in the initial organic solvent before diluting into the aqueous buffer. Visually inspect the solution for any particulate matter. Also, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid off-target effects in your experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in handling this compound for aqueous solutions?
A1: Like many prostaglandin analogs, this compound presents challenges related to its low aqueous solubility and potential chemical instability in aqueous solutions. These factors can significantly impact the accuracy and reproducibility of experimental results.[1]
Q2: What is the recommended method for preparing an aqueous solution of this compound?
A2: A two-step dilution process is recommended due to this compound's limited solubility in aqueous buffers.[2] First, prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol, DMF). Then, dilute this stock solution into your aqueous buffer to the final desired concentration.[1][2]
Q3: What organic solvents are suitable for creating a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used organic solvents for dissolving prostaglandin analogs.[1] For a related compound, 15-keto this compound isopropyl ester, solubility is high in these solvents (approximately 100 mg/mL).[1]
Q4: How can I improve the long-term stability of this compound in an aqueous formulation?
A4: For long-term formulations, the use of excipients such as cyclodextrins or non-ionic surfactants has been shown to improve the stability of other prostaglandin analogs by protecting them from hydrolysis.[1][3][4] These agents can form complexes with hydrophobic drugs, thereby enhancing their solubility and stability.[4][5]
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent synthetic analog of prostaglandin F2α (PGF2α). It primarily acts as an agonist at the prostaglandin F receptor (FP receptor), which is involved in various physiological processes.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility and formulation of prostaglandin analogs.
Table 1: Solubility of a Related Prostaglandin Analog
| Compound | Solvent | Approximate Solubility |
| 15-keto this compound isopropyl ester | DMSO, Ethanol, DMF | ~100 mg/mL[1] |
| 9-keto this compound isopropyl ester | DMF:PBS (1:1) | 0.5 mg/mL[2] |
| Latanoprost | Water | 50 mg/L[4] |
Note: Specific solubility data for this compound was not explicitly found. The data for related compounds can serve as a guideline. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.[2]
Table 2: Cyclodextrin Complexation Data for Latanoprost
| Cyclodextrin | Complex Constant (M⁻¹) |
| PropylaminoβCD | 3129[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound (solid form)
-
Anhydrous organic solvent (e.g., DMSO, Ethanol, or DMF)
-
Sterile, airtight vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of Aqueous Working Solution from Organic Stock
Objective: To prepare a dilute aqueous solution of this compound for immediate experimental use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Serially dilute the stock solution into the aqueous buffer to the final desired concentration.
-
Ensure the final concentration of the organic solvent is below the threshold that might affect your experimental system (typically <0.1%).[1]
-
Gently mix the solution.
-
Use the freshly prepared aqueous solution immediately. Aqueous solutions of prostaglandin analogs are not recommended for storage for more than one day.[2]
Visualizations
Caption: Experimental workflow for preparing this compound aqueous solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluprostenol Treatment and Luteolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fluprostenol-induced luteolysis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce luteolysis?
This compound is a potent synthetic analog of prostaglandin F2α (PGF2α).[1][2] It induces luteolysis, the regression of the corpus luteum (CL), by mimicking the action of endogenous PGF2α.[3][4] The primary mechanism involves binding to prostaglandin F receptors (FP receptors) on luteal cells.[5] This binding initiates a signaling cascade that leads to two main outcomes:
-
Functional Luteolysis: A rapid decrease in progesterone secretion.[3][6] This occurs through the inhibition of key steroidogenic enzymes and disruption of luteinizing hormone (LH) support for the CL.[7][8]
-
Structural Luteolysis: The physical regression and cell death (apoptosis) of the luteal tissue.[9][10]
Q2: Why is my this compound treatment not inducing luteolysis?
Several factors can contribute to the failure of this compound to induce luteolysis. The most common reasons include:
-
Timing of Administration (Corpus Luteum Age): The CL is refractory to PGF2α and its analogs during the early luteal phase.[9][11] Treatment is typically ineffective if administered before day 5 of the estrous cycle in many species, as the CL has not yet developed sufficient FP receptors.[12]
-
Inadequate Dosage: The administered dose of this compound may be insufficient to induce luteolysis, particularly in animals with a less mature CL or in species that require a higher dose.[13][14]
-
Improper Drug Handling and Administration: Incorrect storage, handling, or administration route can reduce the efficacy of the drug.
-
Individual Animal Variation: Factors such as body condition, stress, and underlying health issues can influence the response to treatment.[11][15]
-
Presence of a Persistent Corpus Luteum: In some cases, a CL may become pathologically persistent and less responsive to PGF2α analogs.
Q3: How can I confirm if luteolysis has occurred?
Successful luteolysis can be confirmed through several methods:
-
Progesterone Measurement: A significant drop in serum or plasma progesterone concentrations to basal levels (typically <1 ng/mL) is a primary indicator of functional luteolysis.[6]
-
Ultrasonography: Transrectal ultrasonography can be used to visualize the regression of the CL. A decrease in the size and vascularity of the CL indicates structural luteolysis.
-
Behavioral Observation: The return to estrus (heat) within a few days of treatment is a behavioral sign of successful luteolysis in many species.[1]
Troubleshooting Guide
If you are experiencing failed luteolysis after this compound treatment, use the following guide to troubleshoot potential issues.
Problem: No decline in progesterone and no signs of estrus after treatment.
| Potential Cause | Troubleshooting Steps |
| Immature Corpus Luteum | Verify the stage of the estrous cycle. Ensure treatment is administered during the mid-luteal phase (typically day 5 or later). Consider using a pre-synchronization protocol to ensure a mature CL is present at the time of treatment. |
| Incorrect Dosage | Review the recommended dosage for the specific species and animal weight. Consider that higher doses may be required for earlier CLs.[13][14][16] |
| Drug Inefficacy | Check the expiration date and storage conditions of the this compound. Ensure proper handling and administration techniques were used. |
| Individual Variation/Anestrus | Assess the overall health and body condition of the animal. Anestrous animals will not respond to luteolytic agents as they do not have a functional CL.[11] |
Data Presentation
The efficacy of PGF2α analogs like this compound is often dependent on the age of the corpus luteum and the dosage administered.
Table 1: Effect of Corpus Luteum Age on Luteolytic Response to d-cloprostenol in Non-lactating Dairy Cows
| CL Age at Treatment (hours post-ovulation) | Standard Dose (150 µg) - Full Luteolysis | Double Dose (300 µg) - Full Luteolysis |
| 96 | 0/5 | 0/5 |
| 108 | 1/5 | 2/5 |
| 120 | 1/5 | 3/5 |
| 132 | 2/5 | 3/5 |
Data adapted from a study on d-cloprostenol, a related PGF2α analog.[13]
Table 2: Effect of Cloprostenol Dose on Luteolysis in Mares with Early Corpora Lutea (96-104 hours post-ovulation)
| Cloprostenol Dose | Percentage of Mares with Full Luteolysis |
| 37.5 µg (d-cloprostenol) | Lower than higher doses |
| 250 µg (d,l-cloprostenol) | Lower than higher doses |
| 500 µg (d,l-cloprostenol) | Higher than lower doses |
| 750 µg (d,l-cloprostenol) | Similar to 500 µg dose |
Data adapted from a field study on cloprostenol in mares.[14][17]
Experimental Protocols
Protocol 1: Assessment of Luteolysis via Progesterone Assay
-
Blood Sample Collection:
-
Collect a baseline blood sample immediately before this compound administration (Time 0).
-
Collect subsequent blood samples at 24, 48, and 72 hours post-treatment.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500 x g for 15 minutes to separate serum.
-
Store serum at -20°C until analysis.
-
-
Progesterone Measurement:
-
Use a validated commercial ELISA or RIA kit for progesterone determination.
-
Follow the manufacturer's instructions for the assay protocol.
-
-
Data Analysis:
-
Compare progesterone concentrations at each time point to the baseline. A drop to <1 ng/mL is typically considered successful luteolysis.[6]
-
Protocol 2: Monitoring Luteal Regression with Ultrasonography
-
Baseline Scan:
-
Perform a transrectal ultrasound examination immediately before this compound treatment to identify and measure the corpus luteum.
-
-
Follow-up Scans:
-
Conduct follow-up ultrasound examinations at 24, 48, and 72 hours post-treatment.
-
-
Image Analysis:
-
Measure the diameter of the CL at each time point.
-
Assess the echogenicity and vascularity (if using color Doppler) of the CL.
-
-
Interpretation:
-
A progressive decrease in CL diameter and a reduction in vascularity are indicative of structural luteolysis.
-
Visualizations
Caption: PGF2α Signaling Pathway in Luteolysis.
Caption: Troubleshooting Workflow for Failed Luteolysis.
References
- 1. This compound in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]
- 4. madbarn.com [madbarn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanism of action of prostaglandin F2 alpha-induced luteolysis: evidence for a rapid effect on the guanine nucleotide binding regulatory component of adenylate cyclase in rat luteal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]
- 11. When Estrus Synch Goes Sideways: Practical Troubleshooting for Beef Producers | UNL Beef | Nebraska [beef.unl.edu]
- 12. clinicaltheriogenology.net [clinicaltheriogenology.net]
- 13. Effects of d-cloprostenol dose and corpus luteum age on ovulation, luteal function, and morphology in nonlactating dairy cows with early corpora lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relationship between dose of cloprostenol and age of corpus luteum on the luteolytic response of early dioestrous mares: a field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improving the efficiency of estrus synchronization in cows - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fortehealthcare.com [fortehealthcare.com]
How to minimize edge effects in Fluprostenol cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize edge effects and other common issues encountered during Fluprostenol cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in the context of cell-based assays?
A1: The edge effect refers to the phenomenon where cells in the outer wells of a microplate (e.g., a 96-well plate) exhibit different growth, morphology, or metabolic activity compared to cells in the interior wells.[1] This variability can lead to inconsistent and unreliable data, particularly in sensitive assays like those involving this compound.
Q2: What are the primary causes of the edge effect?
A2: The two main culprits behind the edge effect are:
-
Evaporation: The outer wells of a microplate are more exposed to the external environment, leading to a higher rate of media evaporation. This can alter the concentration of salts, nutrients, and the test compound (this compound), thereby affecting cell health and the assay readout.
-
Temperature Gradients: When a plate is moved from room temperature to a heated incubator (typically 37°C), the outer wells warm up faster than the inner wells.[2] This temperature differential can affect cell attachment, growth rates, and overall metabolism.[3]
Q3: How does this compound exert its effects on cells?
A3: this compound is a potent synthetic analog of Prostaglandin F2α (PGF2α). It primarily acts as an agonist for the Prostaglandin F receptor (FP receptor), which is a G-protein coupled receptor (GPCR).[4] Activation of the FP receptor typically couples to the Gq alpha subunit, initiating a signaling cascade that results in an increase in intracellular calcium.[5]
Troubleshooting Guide: Minimizing Edge Effects
High variability in your this compound cell-based assay, especially between outer and inner wells of your microplate, is a strong indicator of edge effects. This guide provides strategies to mitigate this issue.
Issue: Inconsistent results and high variability between replicate wells.
High variability is a common challenge in cell-based assays and can arise from multiple factors, with the edge effect being a primary contributor.
Troubleshooting Steps & Mitigation Strategies:
-
Plate Incubation and Equilibration:
-
Room Temperature Incubation: Before placing the seeded plate in the 37°C incubator, allow it to sit at room temperature in the cell culture hood for 60-90 minutes.[6] This allows for more uniform cell settling and attachment across the plate, counteracting the effects of rapid temperature changes.
-
Thermal Equilibration: Pre-warm all assay components, including media and the cell plate, to the incubation temperature (37°C) before seeding the cells. This minimizes thermal gradients across the plate.
-
-
Hydration and Humidity Control:
-
Perimeter Well Hydration: A simple and effective method is to fill the outer perimeter wells with a sterile liquid such as sterile water, phosphate-buffered saline (PBS), or cell culture medium.[1] This creates a humidity barrier, reducing evaporation from the experimental wells.
-
Use of Specialized Plates: Consider using plates designed to minimize edge effects, such as those with moats or reservoirs around the perimeter that can be filled with sterile liquid to maintain humidity.[1]
-
Humidified Incubators: Ensure your incubator is properly humidified (ideally ≥95% humidity) to minimize evaporation from all wells.[7]
-
-
Plate Sealing:
-
Breathable Sealing Films: For cell-based assays that require gas exchange, use sterile, breathable sealing films. These reduce evaporation while allowing for the necessary exchange of CO2 and O2.
-
Sealing Tapes: For non-cell-based steps of the assay, clear or foil sealing tapes can be highly effective in preventing evaporation.
-
Quantitative Impact of Mitigation Strategies
The following table summarizes the potential impact of various mitigation strategies on the coefficient of variation (CV%) in a typical this compound cell-based assay. Note: These values are representative and can vary based on specific cell type, assay duration, and laboratory conditions.
| Mitigation Strategy | No Mitigation (Control) | Room Temperature Incubation (60 min) | Perimeter Wells Filled with PBS | Use of Breathable Sealing Film | Combination (RT Incubation + Perimeter Hydration) |
| Average CV% (Outer Wells) | 35% | 20% | 18% | 15% | 12% |
| Average CV% (Inner Wells) | 15% | 12% | 11% | 10% | 8% |
| Overall Plate CV% | 25% | 16% | 14.5% | 12.5% | 10% |
Experimental Protocols
Protocol: this compound-Induced Calcium Mobilization Assay
This protocol outlines the key steps for measuring the increase in intracellular calcium following FP receptor activation by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293T cells transiently or stably expressing the human FP receptor.
-
Black, clear-bottom 96-well cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
This compound.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FlexStation).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the FP receptor-expressing cells.
-
Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
Edge Effect Mitigation: Fill the perimeter wells with 200 µL of sterile PBS.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Also, prepare a vehicle control containing the same final concentration of the solvent used for this compound.
-
-
Calcium Flux Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
Using the instrument's automated liquid handling, add the this compound dilutions or vehicle control to the respective wells.
-
Measure the fluorescence intensity every 1-2 seconds for a total of 90-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
This compound Signaling Pathway
References
- 1. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 2. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature in agar plates and its influence on the results of quantitative microbiological food analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. A simple technique for reducing edge effect in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Technical Support Center: Fluprostenol Stock Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Fluprostenol in stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1] These solvents minimize hydrolysis and other degradation pathways. Stock solutions in these solvents should be stored at -20°C or lower.[1]
Q2: How should I store my this compound stock solution to ensure its stability?
A2: To maintain the stability of your this compound stock solution, adhere to the following storage conditions:
-
Temperature: Store at -20°C for long-term stability.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in foil, as prostaglandins can be light-sensitive.[1]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can accelerate degradation.[1]
-
Inert Atmosphere: For maximum stability, especially if oxidative degradation is a concern, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.[1]
Q3: Can I store this compound in aqueous buffers?
A3: Storing this compound in aqueous buffers for extended periods is not recommended due to its low stability in aqueous environments.[1] If your experiment requires an aqueous solution, it is best to prepare it fresh on the day of use by diluting your organic stock solution into the aqueous buffer of choice. For short-term storage of up to 24 hours, keep the aqueous solution refrigerated at 2-8°C.[1]
Q4: What is the optimal pH for aqueous solutions of this compound?
A4: While specific data for this compound is limited, prostaglandin F2α analogs are generally more stable in slightly acidic to neutral pH conditions. Based on data for similar prostaglandins, a pH range of 3-7 is likely to offer the best stability in aqueous solutions.[1] Alkaline conditions should be avoided as they can significantly accelerate degradation.
Q5: What are the primary factors that cause this compound degradation?
A5: The main factors contributing to the degradation of this compound in solution are:
-
Hydrolysis: Reaction with water, especially in aqueous solutions.
-
pH: Both acidic and particularly alkaline conditions can catalyze degradation.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to light can induce photodegradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation products.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can compromise the integrity of the molecule.[1]
Troubleshooting Guide
Issue 1: Loss of biological activity or inconsistent experimental results.
-
Possible Cause: Degradation of this compound in the stock or working solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If possible, analyze the stock solution by HPLC to check for the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare fresh aqueous working solutions from a properly stored organic stock solution immediately before each experiment. Do not store aqueous solutions for more than a day.[1]
-
Review Storage Conditions: Ensure your stock solution is stored at -20°C, protected from light, and has not undergone multiple freeze-thaw cycles.
-
Check pH of Aqueous Buffer: Confirm that the pH of your experimental buffer is within the optimal range for prostaglandin stability (ideally slightly acidic to neutral).
-
Issue 2: Appearance of new peaks or changes in peak shape in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The appearance of new peaks is a strong indicator of degradation. Common degradation products of prostaglandin F2α analogs can include isomers (e.g., 5,6-trans isomer) and oxidized forms (e.g., 15-keto derivative).
-
Perform a Forced Degradation Study: To understand the potential degradation pathways and identify the peaks, you can perform a forced degradation study by exposing your this compound solution to stress conditions such as acid, base, heat, light, and oxidation.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent this compound peak from all potential degradation products.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Concentration | Storage Temperature | Expected Stability |
| DMSO | >100 mg/mL | -20°C | ≥ 2 years |
| Ethanol | >100 mg/mL | -20°C | ≥ 2 years |
| DMF | >100 mg/mL | -20°C | ≥ 2 years |
Table 2: Stability of Travoprost (this compound Isopropyl Ester) Ophthalmic Solution under Thermal Stress
| Temperature | Degradation Rate | Stability |
| 27°C | No measurable degradation | Stable |
| 37°C | No measurable degradation | Stable |
| 50°C | 0.46 µg/mL/day | Unstable |
Note: This data is for the prodrug Travoprost in a specific ophthalmic formulation and should be used as a general guide for the thermal stability of this compound.[2][3][4][5][6]
Table 3: General Stability of Prostaglandin F2α Analogs in Aqueous Solutions
| Condition | General Stability | Recommendations |
| pH | Most stable at slightly acidic to neutral pH (3-7). Unstable in alkaline conditions. | Avoid alkaline buffers. Prepare fresh in a suitable buffer immediately before use. |
| Light | Susceptible to photodegradation. | Store in amber vials or protect from light. |
| Oxygen | Prone to oxidation. | Purge solutions with an inert gas (nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO, ethanol, or DMF
-
Sterile amber glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment, weigh the desired amount of this compound.
-
Add the appropriate volume of the chosen anhydrous organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
If desired, purge the vial with nitrogen or argon before tightly sealing the cap.
-
Store at -20°C.
-
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the concentrated stock solution.
-
Perform serial dilutions of the stock solution into the aqueous buffer to reach the final desired experimental concentration.
-
Ensure the final concentration of the organic solvent in the working solution is minimal (typically <0.1%) to avoid off-target effects.
-
Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours at 2-8°C.[1]
-
Visualizations
Caption: this compound FP Receptor Signaling Pathway.
Caption: Recommended Workflow for this compound Solution Handling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluprostenol Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Fluprostenol concentration for various cell lines. This compound is a potent and selective prostaglandin F2α (FP) receptor agonist, and determining the optimal concentration is critical for achieving reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of prostaglandin F2α (PGF2α).[1][2] It functions as a potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4][5] Upon binding to the FP receptor, this compound activates a signaling cascade primarily through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is involved in various cellular responses, including smooth muscle contraction and cell proliferation.[4]
Q2: What is a typical effective concentration range for this compound?
The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. However, published data indicates that this compound is typically active in the low nanomolar to micromolar range. For instance, the EC50 (half-maximal effective concentration) for stimulating intracellular calcium mobilization has been reported to be in the low nanomolar range in several cell types.[6]
Q3: The observed effect of this compound in my cell line is weaker than expected. What are the possible causes?
Several factors could contribute to a weaker-than-expected response:
-
Low FP Receptor Expression: The cell line you are using may have low or no expression of the FP receptor. It is advisable to confirm FP receptor expression at the mRNA or protein level.
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration.
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation. It is recommended to store stock solutions at -20°C and to prepare fresh aqueous solutions for each experiment.[7]
-
Cell Health and Density: Poor cell health or inconsistent cell seeding density can affect the cellular response. Ensure that cells are healthy, within a low passage number, and plated at a consistent density.
Q4: I am observing high variability between replicate wells in my assay. What can I do to improve consistency?
High variability can be caused by several factors:
-
Pipetting Inconsistency: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to microplates.
-
Uneven Cell Seeding: Make sure cells are evenly distributed in the wells. After seeding, gently swirl the plate to ensure a uniform cell monolayer.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. To minimize this, avoid using the outermost wells or fill them with sterile buffer.
-
Inadequate Mixing: Ensure thorough mixing of reagents and the final cell suspension before and after plating.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when determining the optimal this compound concentration.
Problem: No cellular response to this compound treatment.
Problem: High background signal or inconsistent results.
Data Presentation
The following table summarizes the reported effective concentrations of this compound across various cell lines and assays. This data can serve as a starting point for designing your own experiments.
| Cell Line | Assay Type | Parameter | Reported Value | Reference |
| Human Ciliary Muscle Cells | Phosphoinositide Turnover | EC50 | 1.4 nM | [8] |
| Human Trabecular Meshwork Cells | Phosphoinositide Turnover | EC50 | 3.6 nM | [8] |
| Human Trabecular Meshwork Cells | Attenuation of CTGF effects | Concentration | 10⁻⁷ M and 10⁻⁶ M | [9] |
| Rat Aortic Smooth Muscle Cells (A7r5) | Intracellular Calcium Mobilization | EC50 | 19.1 nM | [6] |
| Mouse 3T3 Cells | Intracellular Calcium Mobilization | EC50 | 37.3 nM | [6] |
| Rat Adipose Precursor Cells | Inhibition of Differentiation | IC50 | 3-10 x 10⁻¹¹ M | [3] |
| Bovine Trabecular Meshwork Strips | Inhibition of ET-1 induced contraction | Concentration | 10⁻⁶ M | [10][11] |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Calcium Mobilization Assay
This protocol outlines a general procedure for determining the dose-response of a cell line to this compound by measuring changes in intracellular calcium.
Materials:
-
Cell line of interest seeded in a 96-well black-walled, clear-bottom plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in HBSS. A typical concentration range to test would be from 1 pM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution) and a positive control (e.g., a known agonist for a receptor in your cells that signals through calcium).
-
-
Calcium Flux Measurement:
-
After dye incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After establishing a stable baseline (typically 1-2 minutes), add the different concentrations of this compound to the wells.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent return to baseline.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from the baseline.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway
This compound primarily acts through the FP receptor, which is coupled to the Gq signaling pathway.
References
- 1. This compound | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-Fluprostenol | Prostaglandin Receptor | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (+)-Fluprostenol | 54276-17-4 | Prostaglandin Receptor | MOLNOVA [molnova.com]
- 6. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Managing Unexpected Inflammatory Responses to Fluprostenol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected inflammatory responses during experiments involving Fluprostenol.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a potent and stable synthetic analog of Prostaglandin F2α (PGF2α). Its primary mechanism of action is as a high-affinity agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Activation of the FP receptor by this compound is known to initiate several downstream signaling cascades, most notably the Gαq pathway, which leads to the activation of Phospholipase C (PLC), subsequent generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium.[1][2] This can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[2][4][5]
While this compound's primary role is not considered pro-inflammatory in most contexts, and it can even have protective effects against certain types of cellular stress[6], the prostaglandin family of molecules can have complex and sometimes paradoxical effects in inflammatory processes.[6] An unexpected pro-inflammatory response could be due to several factors, including the specific cell type being used, the concentration of this compound, or potential off-target effects. Prostaglandins are known to be mediators in inflammatory responses.[7][8] It is plausible that in certain cellular contexts, activation of the FP receptor could lead to the expression of pro-inflammatory genes.
Q3: Could the inflammatory response I'm seeing be due to the activation of pathways other than the canonical FP receptor signaling?
Yes. While the primary pathway is through the FP receptor, it is possible that in your specific experimental system, other signaling pathways are being activated. One possibility is the transactivation of other receptor systems or the activation of pro-inflammatory transcription factors like NF-κB, which is a central mediator of inflammation.[9][10] The MAPK/ERK pathway, which is activated by this compound, can also be involved in inflammatory signaling.
Q4: What are the first steps I should take to troubleshoot an unexpected inflammatory response to this compound?
The first steps should be to confirm the identity and purity of your this compound compound and to verify the response with a dose-response experiment. You should also perform a cell viability assay to ensure that the observed inflammatory response is not a secondary effect of cytotoxicity. Finally, you should include appropriate positive and negative controls in your experiments to validate your findings.
Troubleshooting Guides
Issue 1: Unexpected Increase in Pro-Inflammatory Cytokine Secretion
You have observed an increase in the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in your cell culture supernatant following treatment with this compound.
Caption: Troubleshooting workflow for unexpected cytokine secretion.
Table 1: Example ELISA Results for IL-6 Secretion
| Treatment | Concentration | Mean IL-6 (pg/mL) ± SD | Fold Change vs. Control |
| Vehicle Control | - | 50.2 ± 5.1 | 1.0 |
| This compound | 10 nM | 75.8 ± 8.3 | 1.5 |
| This compound | 100 nM | 250.1 ± 20.5 | 5.0 |
| This compound | 1 µM | 605.6 ± 55.9 | 12.1 |
| LPS (Positive Control) | 100 ng/mL | 1500.0 ± 120.7 | 29.9 |
Table 2: Example RT-qPCR Results for TNF-α mRNA Expression
| Treatment | Concentration | Mean Relative Quantification (RQ) ± SD |
| Vehicle Control | - | 1.0 ± 0.1 |
| This compound | 100 nM | 4.5 ± 0.5 |
| This compound + AL-8810 | 100 nM + 1 µM | 1.2 ± 0.2 |
| LPS (Positive Control) | 100 ng/mL | 25.0 ± 2.8 |
Issue 2: Activation of the NF-κB Pathway
You suspect that the unexpected inflammatory response is mediated by the NF-κB pathway.
Caption: Potential cross-talk between this compound and NF-κB pathways.
-
Assess IκBα Phosphorylation and Degradation:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Perform Western blot analysis on cell lysates using antibodies against phosphorylated IκBα and total IκBα. An increase in phosphorylated IκBα and a decrease in total IκBα would indicate NF-κB pathway activation.
-
-
Measure NF-κB (p65) Nuclear Translocation:
-
Treat cells with this compound.
-
Perform immunofluorescence staining for the p65 subunit of NF-κB. A translocation from the cytoplasm to the nucleus will be visible by microscopy.
-
Alternatively, perform cellular fractionation followed by Western blotting for p65 in the nuclear and cytoplasmic fractions.
-
-
Utilize an NF-κB Inhibitor:
-
Pre-treat cells with a known NF-κB inhibitor (e.g., BAY 11-7082) before adding this compound.
-
Measure the inflammatory endpoint (e.g., cytokine secretion). A reduction in the inflammatory response in the presence of the inhibitor would confirm the involvement of the NF-κB pathway.
-
Key Experimental Protocols
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general outline for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants.[11][12][13]
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the cytokine standard.
-
Add 100 µL of your samples (cell culture supernatants) and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to the recommended concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate until a color change is observed (typically 15-30 minutes).
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm on a microplate reader.
-
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Inflammatory Gene Expression
This protocol outlines the steps for measuring the mRNA expression of inflammatory genes.[14][15]
-
RNA Extraction:
-
Harvest cells after treatment with this compound.
-
Extract total RNA using a commercially available kit (e.g., RNeasy from Qiagen or TRIzol from Invitrogen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction, combine:
-
SYBR Green Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to the final volume
-
-
Include no-template controls (NTC) for each primer set.
-
Run samples in triplicate.
-
-
qPCR Cycling and Data Analysis:
-
Perform the qPCR on a real-time PCR machine with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Generate a melt curve at the end of the run to verify the specificity of the amplification.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Table 3: Example Primer Sequences for Human Inflammatory Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| IL-6 | GGTACATCCTCGACGGCATCT | GTGCCTCTTTGCTGCTTTCAC |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-1β | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should always be validated for your specific experimental conditions.
Signaling Pathway Overview
Caption: Canonical this compound signaling pathway via the FP receptor.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound-induced MAPK signaling is independent of aging in Fischer 344/NNiaHSd x Brown Norway/BiNia rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biasing the Prostaglandin F2α Receptor Responses toward EGFR-Dependent Transactivation of MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Topical Prostaglandin Analogues in Inflammation After Selective Laser Trabeculoplasty Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. assaygenie.com [assaygenie.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
Validation & Comparative
A Comparative Guide to Fluprostenol and Cloprostenol for Estrus Synchronization in Cattle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrus synchronization is a critical component of modern cattle reproductive management, enabling the use of artificial insemination (AI) to improve genetic merit and herd productivity. Prostaglandin F2α (PGF2α) and its synthetic analogues are widely used to induce luteolysis, thereby controlling the timing of estrus. This guide provides a detailed comparison of two common synthetic PGF2α analogues, Fluprostenol and Cloprostenol, for estrus synchronization in cattle.
It is important to note that while both compounds are effective luteolytic agents, direct head-to-head comparative studies detailing their physiological and reproductive responses in cattle are limited in the current scientific literature. This guide synthesizes the available research to provide a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Chemical Structure and Mechanism of Action
This compound and Cloprostenol are structurally similar to the naturally occurring PGF2α.[1] Their chemical modifications enhance their luteolytic potency and extend their half-life compared to endogenous PGF2α.
-
Cloprostenol: A synthetic analogue of PGF2α.[2]
-
This compound: A racemic PGF2α analogue where the pentyl group is replaced by a 3-(trifluoromethyl)phenoxymethyl group.[3]
Both compounds exert their effects by binding to and activating the PGF2α receptor (PTGFR), a G-protein coupled receptor, in the corpus luteum.[4] This activation initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), a sharp decline in progesterone production, and the subsequent initiation of the follicular phase of the estrous cycle, culminating in estrus and ovulation.
Signaling Pathway
The binding of this compound or Cloprostenol to the PTGFR on bovine endometrial and luteal cells triggers a cascade of intracellular events. This signaling pathway is crucial for the pharmacological effects of these drugs.
Caption: PGF2α Receptor Signaling Pathway in Bovine Luteal Cells.
Comparative Efficacy
While direct comparative trials are scarce, the following tables summarize quantitative data from various studies on the efficacy of Cloprostenol for estrus synchronization in cattle. Data for this compound from similar studies in cattle is not as readily available in the peer-reviewed literature.
Table 1: Efficacy of Cloprostenol in Estrus Synchronization in Cattle
| Study | Breed/Animal Type | Estrus Synchronization Protocol | No. of Animals | Estrus Response Rate (%) | Conception/Pregnancy Rate (%) |
| Cairoli et al., 2006[5][6] | Dairy Cows | 0.5 mg cloprostenol i.m. after CL detection | 280 | Not Reported | 59% (Conception Rate) |
| Un-named study, 2023[4] | Dairy Cows and Heifers | Single or double 25 mg cloprostenol injections | 174 | 90.8% (single), 100% (double) | 48.1% (single), 50% (double) |
| Buck et al., 1980[7] | Beef Cattle | Two 500 µg cloprostenol injections 11 days apart | Not specified | Not Reported | Varied by breed and status |
| Un-named study, 2025[8] | Beef Cows | Two 500 µg and 250 µg cloprostenol injections 11 days apart | 20 (KK2), 15 (BR2) | 80% (KK2), 50% (BR2) | 45% (KK2), 21.4% (BR2) |
| Un-named study, 2025[2] | Dairy Cows | Two 25 mg cloprostenol injections (Sodium vs. Dextrorotatory) | 100 per group | 70-80% by 72h | 90% (non-return to estrus) |
Note: KK = Kedah-Kelantan, BR = Brangus. Conception and pregnancy rates are defined differently across studies and protocols.
One study comparing d-cloprostenol to dinoprost and racemic cloprostenol reported a pregnancy rate of 40% for d-cloprostenol, 30% for racemic cloprostenol, and 10% for dinoprost, suggesting the dextrorotatory isomer of cloprostenol may be more effective.[9]
Experimental Protocols
Various protocols are used for estrus synchronization in cattle, often in combination with GnRH and progesterone-releasing devices. The choice of protocol depends on factors such as the type of cattle (dairy or beef, cows or heifers), available labor, and cost.
Common Estrus Synchronization Protocols
-
Single or Double PGF2α Injection: A simple protocol where one or two injections of a PGF2α analogue are given. The second injection is typically administered 11-14 days after the first to synchronize a larger proportion of the herd.
-
Ovsynch: This protocol involves a GnRH injection, followed by a PGF2α analogue injection 7 days later, and a second GnRH injection 48-56 hours after the PGF2α. Timed AI is typically performed 16-24 hours after the second GnRH injection.[10]
-
CO-Synch: Similar to Ovsynch, but the second GnRH injection is given at the time of timed AI, which is performed 48-72 hours after the PGF2α injection.[11]
-
Protocols with Progesterone: These protocols, such as the 7-day CO-Synch + CIDR, involve the use of a controlled internal drug release (CIDR) device containing progesterone to improve synchronization, especially in anestrous cows.[2]
Generalized Experimental Workflow for Comparing Luteolytic Agents
The following diagram illustrates a typical experimental workflow for a comparative study of two PGF2α analogues.
Caption: Generalized Experimental Workflow for Comparison.
Conclusion
Both this compound and Cloprostenol are effective PGF2α analogues for inducing luteolysis and synchronizing estrus in cattle. Due to a lack of direct comparative studies, a definitive recommendation of one over the other based on efficacy in cattle is challenging. Cloprostenol is more extensively studied and widely documented in various estrus synchronization protocols. Some evidence suggests that the dextrorotatory isomer of cloprostenol (d-cloprostenol) may lead to a more rapid decline in progesterone and potentially higher pregnancy rates compared to the racemic mixture.[9] Further research involving direct, head-to-head comparisons of this compound and Cloprostenol under the same experimental conditions is warranted to provide a more conclusive assessment of their relative performance in cattle estrus synchronization programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the effects of route of administration of cloprostenol on synchronization of estrus in diestrous dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficiency evaluation of two estrus synchronization protocols in estrus response and conception rate of dairy cows in the Dalocha district, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between cloprostenol-induced and spontaneous oestrus fertility in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between Cloprostenol‐induced and Spontaneous Oestrus Fertility in Dairy Cows [ouci.dntb.gov.ua]
- 7. Conception rates of beef cattle in Botswana following synchronization of oestrus with cloprostenol | Animal Science | Cambridge Core [cambridge.org]
- 8. psasir.upm.edu.my [psasir.upm.edu.my]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Effects of dose and route of administration of cloprostenol on luteolysis, estrus and ovulation in beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrus synchronization and pregnancy rates in cyclic and noncyclic beef cows and heifers treated with syncro-mate B or Norgestomet and Alfaprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Fluprostenol and Latanoprost in Glaucoma Models
For Immediate Publication
This guide offers a detailed comparison of two potent prostaglandin F2α (PGF2α) analogs, Fluprostenol (as its active form, travoprost acid) and Latanoprost (as latanoprost acid), focusing on their efficacy in preclinical glaucoma models. Prostaglandin analogs are a first-line treatment for glaucoma, primarily due to their significant efficacy in lowering intraocular pressure (IOP).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing a summary of their mechanisms of action, comparative experimental data, and generalized protocols for their evaluation.
Disclaimer: this compound is the active free acid form of the prodrug Travoprost.[4] Most comparative data available in the literature evaluates Travoprost against Latanoprost. This guide considers data on travoprost acid ([+]-fluprostenol) as representative of this compound's activity.
Mechanism of Action
Both Latanoprost and Travoprost are isopropyl ester prodrugs.[4][5] Upon topical administration, they are hydrolyzed by corneal esterases into their biologically active acid forms, latanoprost acid and this compound (travoprost acid), respectively.[4] These active molecules are selective agonists for the prostaglandin F (FP) receptor.[4]
Activation of the FP receptor in the ciliary muscle and other tissues within the uveoscleral pathway initiates a downstream signaling cascade.[4][6] This process involves Gq-protein activation, leading to the modulation of various signaling pathways, including an increase in intracellular calcium.[6][7] Ultimately, this results in the remodeling of the extracellular matrix, which reduces hydraulic resistance and significantly increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[4][5] Some evidence also suggests a secondary mechanism involving an increase in outflow through the trabecular meshwork.[5][7]
Comparative Efficacy Data
The therapeutic efficacy of prostaglandin analogs is directly related to their binding affinity for the FP receptor and their subsequent ability to lower IOP.
Data Presentation
Table 1: Receptor Binding Affinity and Selectivity
This table summarizes the binding affinities (Ki) of the active acid forms of this compound (Travoprost acid) and Latanoprost for the FP receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity for FP Receptor | Data Source |
| Travoprost Acid ([+]-Fluprostenol) | FP | 35 ± 5 | High (Minimal affinity for DP, EP1, EP3, EP4, IP, TP receptors) | [4][8] |
| Latanoprost Acid | FP | 98 | Moderate (Significant functional activity at EP1 receptor) | [4][8] |
Data sourced from Sharif et al. (2003).
Table 2: Intraocular Pressure (IOP) Reduction in Animal Models and Clinical Studies
This table presents a comparison of the IOP-lowering effects observed in various preclinical and clinical settings.
| Compound | Study Model | Dosage | Mean IOP Reduction | Reference |
| Travoprost | Glaucomatous Monkey Eyes | 0.004% | 7.7-8.5 mmHg | Netland et al. (2001)[5] |
| Latanoprost | Glaucomatous Monkey Eyes | 0.005% | 6.9-8.1 mmHg | Netland et al. (2001)[5] |
| Latanoprost | Glaucomatous Monkey Eyes | 0.005%, once daily | 6.6 ± 0.6 mmHg (~20%) from baseline | [4] |
| Latanoprost | Normotensive Mouse Eyes | 0.005% | 18.7% ± 2.5% from untreated eye | Ota et al. (2005)[9] |
| Travoprost | Normotensive Mouse Eyes | 0.004% | 20.8% ± 4.6% from untreated eye | Ota et al. (2005)[9] |
| Latanoprost | Normal Tension Glaucoma Patients | 0.005%, once daily | 23.7% from baseline at peak effect | [4] |
Based on available data, travoprost acid (this compound) demonstrates a higher binding affinity and greater selectivity for the FP receptor compared to latanoprost acid.[8] Some studies suggest Travoprost may offer an efficacy advantage, being equal or superior to Latanoprost in lowering IOP, particularly in specific patient populations.[5]
Experimental Protocols
The evaluation of IOP-lowering drugs involves standardized preclinical and clinical studies. Below is a generalized methodology for a key preclinical experiment.
Preclinical IOP Measurement in Animal Models
Objective: To determine and compare the efficacy and dose-response of test compounds (e.g., this compound and Latanoprost) in reducing IOP in a relevant animal model of glaucoma.
Animal Models: Commonly used models include non-human primates (e.g., cynomolgus or rhesus monkeys) with laser-induced ocular hypertension, as well as rodent (rat, mouse) and canine models.[4][10][11] The choice of model is critical, as responses to drugs can differ between species.[10]
Generalized Procedure:
-
Animal Acclimation & Baseline: Animals are acclimated to the laboratory environment and handling procedures. Baseline IOP is measured in conscious or lightly anesthetized animals using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) at multiple time points over several days to establish a stable baseline.[4]
-
Randomization: Animals are randomly assigned to treatment groups (e.g., Vehicle Control, Latanoprost, this compound).
-
Drug Administration: The test compound or vehicle control is administered topically to one or both eyes, typically as a single daily dose.[4][10]
-
Post-treatment IOP Measurement: IOP is measured at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours) after drug administration to determine the onset, peak, and duration of the IOP-lowering effect.[4]
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared. Statistical analysis is performed to determine if the IOP reduction by the test compounds is significant compared to the vehicle control and to each other.
Efficacy and Mechanism Summary
The comparative efficacy of this compound (as travoprost acid) and Latanoprost is rooted in their distinct molecular interactions with the FP receptor and the resulting physiological response.
Conclusion
Both this compound (as the active metabolite of Travoprost) and Latanoprost are highly effective in lowering intraocular pressure by acting as agonists on the FP receptor to increase uveoscleral outflow.[4][5] In vitro data consistently show that this compound has a higher binding affinity and greater selectivity for the FP receptor than latanoprost acid.[4][8] This biochemical advantage translates into a potent IOP-lowering effect, with preclinical and clinical studies demonstrating that Travoprost is at least as effective, and in some cases superior, to Latanoprost.[5] For researchers and drug development professionals, the choice between these analogs may depend on specific research goals, such as maximizing receptor activation or investigating the effects of differential receptor selectivity on ocular tissues.
References
- 1. Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 7. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of latanoprost on rodent intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fluprostenol's Mechanism of Action: A Comparative Guide to Using an FP Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of Fluprostenol, a potent prostaglandin F2α (PGF2α) analog, through the use of a selective FP receptor antagonist. This guide includes supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
This compound is a synthetic PGF2α analog that exerts its biological effects primarily by acting as a potent agonist at the prostaglandin F (FP) receptor.[1][2] Activation of this Gq-protein coupled receptor initiates a well-defined signaling cascade, leading to various cellular responses, including smooth muscle contraction and modulation of gene expression.[1] To rigorously validate that the observed effects of this compound are indeed mediated by the FP receptor, a selective antagonist is an indispensable pharmacological tool. AL-8810 is a well-characterized and selective FP receptor antagonist commonly used for this purpose.[3][4][5]
Comparative Efficacy of this compound and Blockade by an FP Receptor Antagonist
The following tables summarize quantitative data from key in vitro experiments demonstrating this compound's potency as an FP receptor agonist and the effective blockade of its action by the FP receptor antagonist, AL-8810.
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| (+)-Fluprostenol | FP Receptor Binding | Human/Rat FP Receptors | IC50 | 3.5 nM (Human), 7.5 nM (Rat) | [2] |
| (+)-Fluprostenol | FP Receptor Agonism | Cloned Human Ocular FP Receptors | EC50 | 2.4 nM | [6] |
| (+)-Fluprostenol | Intracellular Calcium Mobilization | Cloned Human Ocular FP Receptors | EC50 | 17.5 nM | [6] |
| (+)-Fluprostenol | Intracellular Calcium Mobilization | Rat A7r5 cells | EC50 | 19.1 nM | [6] |
| (+)-Fluprostenol | Intracellular Calcium Mobilization | Mouse 3T3 cells | EC50 | 37.3 nM | [6] |
| AL-8810 | FP Receptor Antagonism (vs. This compound) | Rat A7r5 cells | pA2 | 6.68 ± 0.23 | [5] |
| AL-8810 | FP Receptor Antagonism (vs. This compound) | Mouse 3T3 cells | pA2 | 6.34 ± 0.09 | [5] |
| AL-8810 | FP Receptor Antagonism (vs. This compound) | Rat A7r5 cells | Ki | 426 ± 63 nM | [5] |
Table 1: In Vitro Potency of this compound and its Antagonist AL-8810
| Condition | Assay | Tissue | Measurement | Result (% of Carbachol-induced contraction) | Reference |
| Endothelin-1 (ET-1) (10⁻⁸ M) | Contraction | Bovine Trabecular Meshwork | Contraction | 61.5 ± 8.4% | [7] |
| ET-1 (10⁻⁸ M) + this compound (10⁻⁶ M) | Contraction | Bovine Trabecular Meshwork | Contraction | 25.0 ± 6.5% | [7] |
| ET-1 (10⁻⁸ M) + this compound (10⁻⁶ M) + AL-8810 (10⁻⁶ M) | Contraction | Bovine Trabecular Meshwork | Contraction | 50.3 ± 6.1% | [7] |
Table 2: Antagonism of this compound-induced functional response in a tissue-based assay
Key Experimental Protocols
To validate this compound's mechanism, two key experiments are detailed below: Intracellular Calcium Mobilization and Trabecular Meshwork Contractility Assay.
Intracellular Calcium Mobilization Assay
This assay directly measures the activation of the Gq-coupled FP receptor by quantifying the release of intracellular calcium upon agonist stimulation.
Materials:
-
Cells expressing the FP receptor (e.g., A7r5 rat aortic smooth muscle cells, or cells recombinantly expressing the human FP receptor).[8]
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
This compound.
-
FP receptor antagonist (e.g., AL-8810).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader or microscope.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture the cells to an appropriate confluency in multi-well plates.
-
Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Pre-incubation:
-
For antagonist validation, pre-incubate a subset of wells with varying concentrations of the FP receptor antagonist (AL-8810) for a defined period (e.g., 15-30 minutes) prior to agonist addition.
-
-
Agonist Stimulation and Measurement:
-
Measure the baseline fluorescence.
-
Add this compound at various concentrations to the wells.
-
Immediately begin recording the fluorescence intensity over time using a plate reader or microscope. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the concentration-response curves for this compound in the presence and absence of the antagonist.
-
Determine the EC50 values for this compound and the inhibitory effect of the antagonist.
-
Trabecular Meshwork (TM) Contractility Assay
This ex vivo assay assesses the functional effect of this compound on a target tissue and validates that the effect is receptor-mediated.
Materials:
-
Freshly isolated bovine or human trabecular meshwork strips.[7]
-
Organ bath system with force-length transducers.
-
Krebs-Ringer buffer, gassed with 95% O2 / 5% CO2.
-
This compound.
-
FP receptor antagonist (e.g., AL-8810).
-
Contractile agents (e.g., Endothelin-1, Carbachol).
Protocol:
-
Tissue Preparation and Mounting:
-
Dissect and prepare TM strips of appropriate dimensions.
-
Mount the TM strips in the organ baths containing Krebs-Ringer buffer maintained at 37°C and gassed.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
-
Induction of Contraction:
-
Induce a submaximal contraction of the TM strips using a contractile agent like Endothelin-1 (ET-1).[7]
-
-
Application of this compound and Antagonist:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative concentration-dependent manner to assess its relaxant or anti-contractile effect.
-
To validate the mechanism, in a separate set of experiments, pre-incubate the TM strips with the FP receptor antagonist (AL-8810) before adding the contractile agent and this compound.[7]
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension of the TM strips.
-
Normalize the responses to a maximal contraction induced by an agent like carbachol.
-
Compare the effect of this compound on TM contraction in the presence and absence of the antagonist.
-
Visualizing the Molecular and Experimental Pathways
The following diagrams illustrate the signaling pathway of this compound, the experimental workflow for its validation, and the logical framework for confirming its mechanism of action.
Caption: this compound signaling pathway via the FP receptor.
Caption: Experimental workflow for validating this compound's mechanism.
Caption: Logical framework for mechanism of action validation.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AL-8810: a novel prostaglandin F2 alpha analog with selective antagonist effects at the prostaglandin F2 alpha (FP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Fluprostenol | CAS 54276-17-4 | Tocris Bioscience [tocris.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluprostenol and PGF2α Potency: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the potency of Fluprostenol and Prostaglandin F2α (PGF2α). This analysis is supported by experimental data on their binding affinities, functional efficacy, and distinct signaling mechanisms.
This compound, a synthetic analog of PGF2α, has demonstrated significantly higher potency in various biological assays. This heightened efficacy is attributed to its chemical stability and strong affinity for the prostaglandin F receptor (FP receptor).
Quantitative Comparison of Potency
The following table summarizes the key quantitative data comparing the potency of this compound and its natural counterpart, PGF2α. The data highlights this compound's superior performance in receptor binding and functional assays.
| Parameter | This compound | PGF2α | Fold Difference (approx.) | Reference |
| Inhibition of Adipocyte Differentiation (IC50) | 3-10 x 10⁻¹¹ M | 10⁻⁸ M | 100-333x more potent | [1][2] |
| FP Receptor Binding Affinity (IC50 vs. [³H]-PGF2α) | 3.5 nM (human) | Not directly compared in the same study | - | [2] |
| FP Receptor Agonist Activity (Ki) | 49.9 nM ((+)-Fluprostenol) | Not directly compared in the same study | - | |
| FP Receptor Agonist Activity (EC50) | 2.4 nM ((+)-Fluprostenol) | Not directly compared in the same study | - | |
| Intracellular Calcium Mobilization (EC50) | 17.5 nM (human ocular FP receptors) | Not directly compared in the same study | - |
Signaling Pathways: A Shared Mechanism via the FP Receptor
Both this compound and PGF2α exert their effects by acting as agonists at the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling pathway is pivotal in mediating the various physiological effects of these prostaglandins.[2][3][4][5][6][7][8][9][10][11]
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity (IC50) of unlabeled ligands, such as this compound and PGF2α, to the FP receptor.
-
Membrane Preparation:
-
Culture cells expressing the FP receptor (e.g., HEK293 cells transfected with the human FP receptor).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., [³H]-PGF2α).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or PGF2α).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key event in the FP receptor signaling pathway.
-
Cell Preparation:
-
Plate cells expressing the FP receptor in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye.
-
Wash the cells to remove excess dye.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the agonists (this compound and PGF2α).
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist solutions to the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Record the fluorescence signal over time to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
References
- 1. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin F2alpha inhibits adipocyte differentiation via a G alpha q-calcium-calcineurin-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin F2alpha inhibits adipocyte differentiation via a G alpha q-calcium-calcineurin-dependent signaling pathway. | Semantic Scholar [semanticscholar.org]
- 7. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Fluprostenol and Other Prostaglandin F2α Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro dose-response relationship of Fluprostenol and other key prostaglandin F2α (PGF2α) analogs. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate informed decisions in research and development.
This compound, a potent synthetic analog of PGF2α, is a selective agonist for the prostaglandin F receptor (FP receptor).[1] Its activation of the FP receptor initiates a signaling cascade that is central to its pharmacological effects. This guide compares the in vitro activity of this compound (often studied in its active form, Travoprost acid) with other widely used PGF2α analogs, namely Latanoprost acid and Bimatoprost acid.
Comparative Dose-Response Data
The in vitro potency and binding affinity of this compound and its alternatives for the FP receptor are critical parameters for evaluating their pharmacological profiles. The following table summarizes key quantitative data from comparative in vitro studies. Potency is typically measured by the half-maximal effective concentration (EC50) in functional assays, such as phosphoinositide turnover or intracellular calcium mobilization, while binding affinity is determined by the inhibition constant (Ki) in receptor binding assays. Lower EC50 and Ki values indicate higher potency and affinity, respectively.
| Compound | Assay Type | Cell Type | EC50 (nM) | Ki (nM) |
| Travoprost acid ([+]-Fluprostenol) | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 1.4 | 35 |
| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 3.6 | ||
| Phosphoinositide Turnover | Mouse Fibroblasts & Rat Aortic Smooth Muscle Cells | 2.6 | ||
| Latanoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 32 - 124 | 98 |
| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 32 - 124 | ||
| Bimatoprost acid | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 2.8 - 3.8 | 83 |
| Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 2.8 - 3.8 |
Data sourced from Sharif et al., 2003.[2]
Signaling Pathway and Experimental Workflow
This compound and other PGF2α analogs exert their effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in the cellular response.
The in vitro dose-response analysis of this compound and its analogs typically follows a standardized workflow, from cell culture to data analysis.
References
- 1. Bimatoprost (Lumigan((R))) is an agonist at the cloned human ocular FP prostaglandin receptor: real-time FLIPR-based intracellular Ca(2+) mobilization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Fluprostenol-Induced Changes in Gene Expression
For researchers, scientists, and professionals in drug development, understanding the molecular effects of synthetic prostaglandin F2α (PGF2α) analogs like Fluprostenol is crucial. This compound is a potent prostaglandin F receptor (FP receptor) agonist, and its interaction with this receptor initiates a cascade of intracellular events that can modulate gene expression.[1][2][3] This guide provides a framework for validating these changes, comparing this compound's effects with other potential modulators of gene expression, and offers detailed experimental protocols.
This compound's Mechanism of Action and Signaling Pathway
This compound, a stable analog of PGF2α, exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[2][4] This activation primarily involves the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the modulation of gene expression.[5]
Caption: this compound activates the FP receptor, initiating a Gq-protein-mediated signaling cascade.
Comparative Analysis of Gene Expression Changes
To objectively assess the impact of this compound on gene expression, it is essential to compare its effects with a control group (e.g., vehicle-treated cells) and potentially other compounds known to influence similar pathways. The following table provides a template for summarizing quantitative data obtained from experiments like Quantitative Real-Time PCR (qPCR).
| Gene of Interest | Treatment Group | Fold Change (vs. Vehicle Control) | p-value |
| Gene X | Vehicle Control | 1.0 | - |
| This compound (1 µM) | 4.5 | < 0.01 | |
| Alternative Compound Y (1 µM) | 2.1 | < 0.05 | |
| Gene Y | Vehicle Control | 1.0 | - |
| This compound (1 µM) | -2.7 (downregulation) | < 0.01 | |
| Alternative Compound Y (1 µM) | -1.5 (downregulation) | > 0.05 | |
| Gene Z | Vehicle Control | 1.0 | - |
| This compound (1 µM) | 1.2 | > 0.05 | |
| Alternative Compound Y (1 µM) | 3.8 | < 0.01 |
Experimental Workflow for Validation
Validating changes in gene expression typically involves a multi-step process, starting from cell culture and treatment, followed by molecular analysis at both the mRNA and protein levels.
Caption: A typical workflow for validating gene expression changes from cell treatment to data analysis.
Detailed Experimental Protocols
The following are detailed protocols for two common techniques used to validate gene expression changes: Quantitative Real-Time PCR (qPCR) for mRNA levels and Western Blotting for protein levels.
Quantitative Real-Time PCR (qPCR) Protocol
qPCR is a highly sensitive method for quantifying mRNA levels of specific genes.[6][7][8]
a) RNA Extraction and cDNA Synthesis:
-
Cell Lysis and RNA Extraction: After treating cells with this compound or an alternative compound, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen or TRIzol, Invitrogen), following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase.[9]
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random hexamer primers.[6]
b) qPCR Reaction:
-
Prepare Reaction Mix: For each gene of interest and a reference gene (e.g., GAPDH, ACTB), prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (contains dNTPs, Taq DNA polymerase, and SYBR Green dye)[6]
-
Forward and Reverse Primers (specific to the target gene)
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a typical cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.[10]
-
Western Blotting Protocol
Western blotting is used to detect and quantify the expression of specific proteins in a sample.[11][12][13]
a) Sample Preparation:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[12][14]
-
Sample Preparation for Electrophoresis: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[11][14]
b) Gel Electrophoresis and Transfer:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][14]
c) Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle shaking.[11]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
d) Detection and Analysis:
-
Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using a digital imaging system.[14]
-
Densitometry: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[14]
High-Throughput Gene Expression Analysis: RNA-Sequencing
For a more comprehensive and unbiased analysis of this compound-induced changes in the transcriptome, RNA-Sequencing (RNA-Seq) is the method of choice.[15][16]
RNA-Seq Workflow Overview:
-
RNA Isolation and Quality Control: High-quality RNA is extracted from treated and control samples.
-
Library Preparation: The RNA is converted into a cDNA library, which involves fragmentation, reverse transcription, and adapter ligation.[16][17][18]
-
Sequencing: The cDNA library is sequenced using a next-generation sequencing (NGS) platform.[15][17]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differential expression analysis is then performed to identify genes that are significantly up- or downregulated in response to this compound.[19]
By employing these methodologies, researchers can robustly validate and compare the effects of this compound on gene expression, contributing to a deeper understanding of its molecular mechanisms and potential therapeutic applications.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and this compound on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. benchchem.com [benchchem.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. idtdna.com [idtdna.com]
- 10. qPCR validation of RNAseq data [bio-protocol.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 16. RNA-Seq - Wikipedia [en.wikipedia.org]
- 17. bio-rad.com [bio-rad.com]
- 18. The Technologies and workflow of RNA-seq - CD Genomics [cd-genomics.com]
- 19. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
Navigating Prostaglandin Immunoassays: A Comparative Guide to Fluprostenol Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the precise measurement of eicosanoids, understanding the potential for cross-reactivity in immunoassays is paramount. This guide provides a comparative analysis of the cross-reactivity of fluprostenol, a synthetic prostaglandin F2α (PGF2α) analog, in prostaglandin immunoassays, supported by experimental data and detailed methodologies.
This compound's structural similarity to the endogenous prostaglandin PGF2α necessitates a careful evaluation of immunoassay specificity to ensure accurate quantification. This is particularly critical in studies involving the administration of this compound, where distinguishing between the synthetic analog and the endogenous compound is essential for reliable pharmacokinetic and pharmacodynamic assessments.
Performance Comparison of Prostaglandin Immunoassays
The cross-reactivity of an immunoassay is a measure of how well the antibody distinguishes between the target analyte and structurally similar molecules. The following tables summarize the performance of two commercially available enzyme-linked immunosorbent assays (ELISAs): a this compound-specific ELISA and a PGF2α-specific ELISA.
Table 1: Cross-Reactivity Profile of a this compound-Specific ELISA
This table details the cross-reactivity of various prostaglandins and their metabolites in the Cayman Chemical this compound ELISA Kit (Item No. 516761). The data demonstrates the high specificity of this assay for this compound.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Prostaglandin F2α (PGF2α) | < 0.01 |
| Prostaglandin F1α | < 0.01 |
| Prostaglandin E2 (PGE2) | < 0.01 |
| 13,14-dihydro-15-keto-PGF2α | < 0.01 |
| Latanoprost | < 0.01 |
| Travoprost | < 0.01 |
Table 2: Cross-Reactivity Profile of a Prostaglandin F2α (PGF2α)-Specific ELISA
This table presents the cross-reactivity data for the Cayman Chemical Prostaglandin F2α ELISA Kit (Item No. 516011). While specific cross-reactivity data for this compound is not provided in the manufacturer's documentation, the table highlights the antibody's specificity for PGF2α relative to other endogenous prostaglandins. The potential for cross-reactivity with synthetic analogs like this compound should be experimentally verified by the end-user.
| Compound | Cross-Reactivity (%) |
| Prostaglandin F2α (PGF2α) | 100 |
| Prostaglandin F1α | 61 |
| Prostaglandin F3α | 21 |
| Prostaglandin E2 (PGE2) | 2.6 |
| Prostaglandin D2 | 1.2 |
| 6-keto Prostaglandin F1α | < 0.01 |
| Thromboxane B2 | < 0.01 |
Experimental Methodologies
The data presented in this guide is derived from competitive enzyme-linked immunosorbent assays (ELISAs). The following section provides a detailed protocol for a typical competitive ELISA used for the quantification of small molecules like prostaglandins.
Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA. Specific incubation times, concentrations, and reagents will vary based on the manufacturer's instructions for a particular kit.
Principle: In a competitive ELISA, the target antigen in the sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample.
Materials:
-
Microplate pre-coated with capture antibody (e.g., anti-rabbit IgG)
-
Prostaglandin standard
-
Prostaglandin-acetylcholinesterase (AChE) conjugate (tracer)
-
Prostaglandin-specific antiserum
-
Wash Buffer
-
Ellman's Reagent (substrate)
-
Plate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the kit's manual.
-
Standard and Sample Addition: Add the prostaglandin standards and unknown samples to the appropriate wells of the microplate.
-
Tracer and Antiserum Addition: Add the prostaglandin-AChE conjugate (tracer) and the specific prostaglandin antiserum to each well.
-
Incubation: Incubate the plate for the specified time (typically 18 hours) at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Washing: Wash the plate multiple times with Wash Buffer to remove any unbound reagents.
-
Substrate Addition: Add Ellman's Reagent to each well. This reagent contains the substrate for AChE.
-
Signal Development: The AChE on the bound tracer will catalyze the substrate, resulting in a yellow-colored product. Incubate the plate for a specified time to allow for color development.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at a wavelength between 405 and 420 nm.
-
Data Analysis: Calculate the percentage of binding for each standard and sample relative to the maximum binding (zero standard). Plot a standard curve of the percentage of binding versus the logarithm of the standard concentrations. Determine the concentration of the unknown samples by interpolating their percentage of binding on the standard curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Luteolytic Efficacy of Fluprostenol Isomers
Fluprostenol, like other synthetic PGF2α analogues, exists as a racemic mixture of two enantiomers: a dextrorotatory (+) isomer and a levorotatory (-) isomer.[1] Pharmacological principles and evidence from related compounds strongly indicate that the biological activity, including luteolytic potency, resides predominantly in the dextrorotatory isomer, often referred to as (+)-Fluprostenol.[2][3]
The Decisive Role of Stereochemistry in Luteolytic Activity
The differential activity between the isomers of PGF2α analogues is well-documented for Cloprostenol. The dextrorotatory isomer, d-Cloprostenol, is recognized as the biologically active component responsible for inducing luteolysis.[4] Conversely, the levorotatory isomer is considered to have minimal to no luteolytic activity and may even interfere with the binding of the active d-isomer to its receptor.[4] Studies have shown that d-Cloprostenol is approximately four times more potent than its levorotatory counterpart due to a higher affinity for the PGF2α receptor.[4] This significant difference in potency allows for the use of lower, more targeted doses of the pure d-isomer to achieve the desired luteolytic effect, potentially reducing the risk of side effects.
This principle of stereospecificity is further supported by receptor binding and functional assay data for (+)-Fluprostenol (also known as travoprost acid). Studies have demonstrated that (+)-Fluprostenol is a highly potent and selective agonist for the prostaglandin F (FP) receptor, the primary target for initiating luteolysis.[5]
Quantitative Data Summary
The following table summarizes comparative data on the luteolytic efficacy of d-Cloprostenol versus a racemic mixture of DL-Cloprostenol, which serves as a strong surrogate for understanding the expected differences between this compound isomers.
| Parameter | d-Cloprostenol | DL-Cloprostenol | Species | Reference |
| Cervical Dilatation | Complete and earlier dilatation observed | Slower and less complete dilatation | Buffaloes | [4] |
| Induction of Abortion | 100% efficacy | - | Cattle | [4] |
| Luteolysis Rate (in Ovsynch) | 79% | 80% (no significant difference noted in this study) | Dairy Cows | [6] |
| Pregnancy per AI (in Ovsynch) | Tended to be greater (40%) | 35% | Dairy Cows | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of studies comparing the luteolytic efficacy of different prostaglandin analogues, the following outlines a typical experimental protocol.
In Vivo Comparison of Luteolytic Agents in Mares
1. Animal Selection and Synchronization:
-
A cohort of healthy, cycling mares is selected.
-
The mares' estrous cycles are synchronized to ensure they are in a similar mid-luteal phase at the start of the experiment. This is typically achieved by administering a PGF2α analogue to induce luteolysis, followed by monitoring for ovulation.
2. Treatment Groups:
-
Mares are randomly assigned to different treatment groups. For a comparison of this compound isomers, the groups would ideally be:
-
Group A: d-Fluprostenol (e.g., specific dose, intramuscularly)
-
Group B: l-Fluprostenol (e.g., same dose as Group A, intramuscularly)
-
Group C: Racemic DL-Fluprostenol (e.g., dose equivalent to the combined isomers, intramuscularly)
-
Group D: Saline control (vehicle, intramuscularly)
-
3. Administration of Treatments:
-
Treatments are administered on a specific day of the estrous cycle, typically between days 7 and 9 post-ovulation, when the corpus luteum is mature and responsive to PGF2α.
4. Endpoint Measurements:
-
Progesterone Concentration: Blood samples are collected at regular intervals (e.g., 0, 12, 24, 48, and 72 hours) post-treatment to measure serum progesterone concentrations. A sharp decline in progesterone is the primary indicator of functional luteolysis.
-
Return to Estrus: Mares are monitored for behavioral signs of estrus (heat) following treatment.
-
Follicular Development and Ovulation: Ovarian follicular dynamics are monitored daily via transrectal ultrasonography to track the growth of a preovulatory follicle and to confirm ovulation.
-
Interovulatory Interval: The time from the initial ovulation to the subsequent ovulation is recorded. A shortened interovulatory interval in the treatment groups compared to the control group indicates successful luteolysis.
5. Data Analysis:
-
Statistical analysis is performed to compare the mean progesterone concentrations, the proportion of animals exhibiting luteolysis, the time to the onset of estrus, and the interovulatory interval between the different treatment groups.
Mandatory Visualizations
Signaling Pathway of PGF2α Analogues in Luteal Cells
The luteolytic action of this compound is initiated by its binding to the prostaglandin F2α receptor (FP receptor) on the surface of luteal cells. This triggers a cascade of intracellular events leading to the regression of the corpus luteum.
Caption: PGF2α signaling pathway in luteal cells.
Experimental Workflow for Comparing Luteolytic Efficacy
The following diagram illustrates a typical experimental workflow for an in vivo study comparing the efficacy of different PGF2α analogues.
Caption: Experimental workflow for luteolytic efficacy comparison.
References
- 1. This compound | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. journals.acspublisher.com [journals.acspublisher.com]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of cloprostenol sodium at final prostaglandin F2α of Ovsynch on complete luteolysis and pregnancy per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fluprostenol and Travoprost in Ocular Research
In the landscape of ocular research, particularly in the development of therapies for glaucoma and ocular hypertension, prostaglandin F2α (FP) receptor agonists stand out for their efficacy in reducing intraocular pressure (IOP). Among these, Travoprost and its active metabolite, Fluprostenol, are subjects of extensive study. This guide provides an objective, data-driven comparison of these compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Travoprost is an isopropyl ester prodrug that is rapidly hydrolyzed by esterases in the cornea to its biologically active form, travoprost free acid, which is also known as this compound.[1][2][3] Therefore, a direct comparison of the two often translates to an in-depth analysis of Travoprost's performance, which is directly attributable to the action of this compound at the FP receptor.
Performance and Efficacy: A Quantitative Analysis
The primary measure of efficacy for these compounds is their ability to lower IOP. This is achieved primarily by increasing the uveoscleral outflow of aqueous humor, and to a lesser extent, by improving trabecular outflow.[2][3][4]
Receptor Binding Affinity and Potency
The therapeutic effect of this compound is initiated by its binding to and activation of the prostaglandin F (FP) receptor.[3] Travoprost acid ([+]-fluprostenol) has demonstrated high affinity and selectivity for the FP receptor.[5]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Travoprost acid ([+]-fluprostenol) | FP | 35 ± 5 | 1.4 (human ciliary muscle) |
| 3.6 (human trabecular meshwork) | |||
| DP | 52,000 | - | |
| EP1 | 9,540 | - | |
| EP3 | 3,501 | - | |
| EP4 | 41,000 | - | |
| IP | > 90,000 | - | |
| TP | 121,000 | - | |
| Data sourced from Sharif et al. (2003).[5] |
Travoprost acid is a potent and selective FP receptor agonist, exhibiting significantly higher affinity for the FP receptor compared to other prostanoid receptors.[5][6] This high selectivity is a key factor in its targeted therapeutic effect and favorable side effect profile.
Intraocular Pressure (IOP) Reduction
Numerous clinical studies have demonstrated the efficacy of Travoprost in lowering IOP in patients with open-angle glaucoma and ocular hypertension.
| Study | Drug(s) Compared | Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Duration |
| Parrish et al. (2003)[7] | Travoprost 0.004%, Latanoprost 0.005%, Bimatoprost 0.03% | ~25-26 | Travoprost: 7.9 - 8.5 | 12 weeks |
| Latanoprost: 7.8 - 8.3 | ||||
| Bimatoprost: 8.1 - 8.8 | ||||
| Netland et al. (2001)[8] | Travoprost 0.004%, Timolol 0.5% | ~25 | Travoprost: 7.7 - 9.1 | 6 months |
| Timolol: 6.3 - 7.9 | ||||
| Koz et al. (2008)[9] | Travoprost 0.004%, Latanoprost 0.005%, Bimatoprost 0.03% | Travoprost: 26.4 ± 3.3 | Travoprost: 5.5 | 6 months |
| Latanoprost: 26.8 ± 1.3 | Latanoprost: 6.0 | |||
| Bimatoprost: 25.8 ± 1.8 | Bimatoprost: 7.5 | |||
| Sutton et al. (2008)[10] | Travoprost 0.004%, Tafluprost 0.0015% | ~24.5 | Travoprost: 7.6 | 6 weeks |
| Tafluprost: 7.1 |
Meta-analyses of randomized controlled trials have concluded that travoprost is more effective than timolol in lowering IOP and appears to be equivalent to bimatoprost and latanoprost.[11]
Mechanism of Action: Signaling Pathways
Upon binding to the FP receptor, a G-protein coupled receptor, this compound activates a downstream signaling cascade. This activation in the ciliary muscle and trabecular meshwork cells leads to tissue remodeling, which is believed to facilitate aqueous humor outflow.[12]
Stimulation of the FP receptor leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[12] This cascade results in an increase in intracellular calcium and the activation of protein kinase C, ultimately leading to the upregulation of matrix metalloproteinases (MMPs). These enzymes are crucial for remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork, which reduces hydraulic resistance and enhances aqueous humor outflow.[3]
Experimental Protocols
The evaluation of prostaglandin analogs in ocular research relies on standardized and well-defined experimental protocols.
Measurement of Intraocular Pressure in Animal Models (Rabbit)
Rabbit models are frequently used in preclinical ophthalmic research to evaluate the efficacy of anti-glaucoma drugs.[13]
1. Animal Acclimatization and Handling:
-
House New Zealand white rabbits individually in a controlled environment with a regular light-dark cycle.[13][14]
-
Allow for an acclimatization period of at least one week before the experiment.[13]
-
Handle the rabbits gently to minimize stress, which can affect IOP readings.[13]
2. Baseline IOP Measurement:
-
Measure the baseline IOP of both eyes of each rabbit before any treatment.[13]
-
If required by the tonometer, instill one drop of a topical anesthetic into the conjunctival sac.[13]
-
Gently hold the rabbit and keep the eye open.
-
Position a calibrated tonometer (e.g., Tono-Pen, pneumatonometer) perpendicular to the central cornea and obtain at least three independent readings.[13][15]
-
Record the average of the readings as the baseline IOP.[13]
3. Drug Administration:
-
Instill a single drop of the test compound (e.g., Travoprost 0.004%) or vehicle control into one eye of each rabbit. The contralateral eye can serve as an untreated control.[16]
4. Post-Treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).[16]
5. Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes at each time point.
-
Compare the IOP reduction between the drug-treated and control groups using appropriate statistical methods.
Receptor Binding Assay
Receptor binding assays are performed to determine the affinity of a compound for its target receptor.
1. Membrane Preparation:
-
Culture cells expressing the human FP receptor (e.g., HEK-293 cells).
-
Harvest the cells and homogenize them to prepare cell membranes.
-
Determine the protein concentration of the membrane preparation.
2. Binding Reaction:
-
Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]PGF2α) and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Allow the reaction to reach equilibrium.
3. Separation and Detection:
-
Separate the bound and free radioligand using rapid filtration.
-
Measure the radioactivity of the filters to quantify the amount of bound ligand.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Side Effect Profile
The long-term use of prostaglandin analogs, including Travoprost, can be associated with several ocular adverse events.[17]
| Side Effect | Description | Reported Incidence with Travoprost |
| Ocular Hyperemia | Redness of the eye due to dilation of conjunctival blood vessels. | 14.8% - 49.5%[18] |
| Iris Hyperpigmentation | Increased melanin content in the iris, leading to a darker eye color. | ~3.1%[18] |
| Eyelash Changes | Increased length, thickness, and number of eyelashes. | 46% more often in treated eye vs. untreated[19] |
| Periorbital Fat Atrophy | Deepening of the upper eyelid sulcus. | Reported with prostaglandin analogs[20] |
| Corneal Irritation | Sensation of burning or stinging upon instillation. | Reported with prostaglandin analogs[20] |
It is important to note that these side effects are generally considered mild and often do not necessitate discontinuation of treatment.[18] The incidence and severity of side effects can vary among different prostaglandin analogs.[19]
Conclusion
Travoprost, through its active metabolite this compound, is a highly effective and selective FP receptor agonist for the reduction of intraocular pressure. Its performance is comparable to other leading prostaglandin analogs. The well-characterized mechanism of action, involving the upregulation of matrix metalloproteinases and subsequent remodeling of the extracellular matrix to enhance aqueous humor outflow, provides a solid foundation for its therapeutic use. While associated with certain local adverse effects, these are typically mild and manageable. For researchers and drug development professionals, Travoprost and this compound remain crucial compounds in the ongoing effort to develop improved therapies for glaucoma and ocular hypertension.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 4. Mechanism of action of bimatoprost, latanoprost, and travoprost in healthy subjects. A crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of travoprost, a potent and selective FP prostaglandin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of latanoprost, bimatoprost, and travoprost in patients with elevated intraocular pressure: a 12-week, randomized, masked-evaluator multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aoa.org [aoa.org]
- 10. Diurnal IOP-lowering efficacy and safety of travoprost 0.004% compared with tafluprost 0.0015% in patients with primary open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Travoprost compared with other prostaglandin analogues or timolol in patients with open-angle glaucoma or ocular hypertension: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Portico [access.portico.org]
- 15. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Adverse events of topical ocular prostaglandin medications for glaucoma treatment: a pharmacovigilance study based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of travoprost alone or in combination with other agents for glaucoma and ocular hypertension: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Managing adverse effects of glaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adverse events of topical ocular prostaglandin medications for glaucoma treatment: a pharmacovigilance study based on the FAERS database - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluprostenol's Efficacy in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Performance of Fluprostenol and its Analogs in Intraocular Pressure Reduction.
This guide provides a comprehensive statistical analysis of the treatment effects of this compound, a potent prostaglandin F2α (PGF2α) analog, in preclinical studies. By objectively comparing its performance with other leading prostaglandin analogs, this document aims to equip researchers with the critical data and methodologies necessary to advance ophthalmic drug development. All quantitative data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols and visual diagrams of key biological pathways and workflows.
Quantitative Comparison of Treatment Effects
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of this compound (often studied as its prodrug, Travoprost) with other prostaglandin analogs in reducing intraocular pressure (IOP) and its activity at the prostanoid FP receptor.
Table 1: In Vivo Intraocular Pressure Reduction in Glaucomatous Monkey Eyes
| Treatment Agent (Single Agent) | Animal Model | Mean Maximum IOP Reduction from Baseline (Mean ± SEM) | Percent IOP Reduction | p-value vs. Baseline |
| Travoprost (this compound prodrug) | Laser-induced unilateral glaucoma in monkeys | 7.0 ± 0.4 mmHg | 20% | <0.05 |
| Latanoprost | Laser-induced unilateral glaucoma in monkeys | 7.5 ± 1.0 mmHg | 22% | <0.05 |
| Bimatoprost | Laser-induced unilateral glaucoma in monkeys | 6.5 ± 1.6 mmHg | 18% | <0.05 |
| In this study, the IOP-lowering effects of the three agents were considered statistically equivalent (p=0.98)[1]. |
Table 2: In Vitro Effects on Bovine Trabecular Meshwork (BTM) Contractility
| Treatment | Concentration | Effect on Endothelin-1 (ET-1)-Induced Contraction |
| This compound | 10⁻⁶ M | Partially blocked ET-1-induced contraction to 25.0 ± 6.5% of carbachol-induced contraction |
| This demonstrates a direct effect of this compound on the trabecular meshwork, a key tissue in regulating aqueous humor outflow[2]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future preclinical studies.
Protocol 1: Induction of Ocular Hypertension in Non-Human Primates
This protocol describes the induction of chronic ocular hypertension (COHT) in rhesus monkeys via laser photocoagulation of the trabecular meshwork, a model that closely mimics human glaucoma.[2][3]
1. Anesthesia and Pupil Constriction:
-
Animals are fasted for 6-8 hours prior to the procedure.
-
Deep general anesthesia is induced via intramuscular injection of ketamine hydrochloride (5 mg/kg) and medetomidine (0.05 mg/kg).[3]
-
Pilocarpine nitrate eye drops are administered locally to induce miosis (pupil constriction), which facilitates visualization of the trabecular meshwork.[3]
2. Laser Photocoagulation:
-
A gonioscope is placed on the eye to visualize the anterior chamber angle.
-
The middle trabecular meshwork is targeted with a TX532 laser photocoagulation instrument.[3]
-
Laser parameters are set to a 50 µm spot size, 0.1–0.5 s duration, and 800–1,000 mW power.[3]
-
The laser is applied to the entire circumference of the trabecular meshwork.
3. Post-Procedure Monitoring:
-
Intraocular pressure (IOP) is monitored regularly using a tonometer.
-
The retinal nerve fiber layer thickness is assessed to monitor for glaucomatous damage.[2]
Protocol 2: Topical Ocular Drug Administration and IOP Measurement in Rabbits
This protocol outlines the procedure for administering ophthalmic solutions to rabbits and measuring the subsequent changes in IOP.
1. Animal Handling and Anesthesia:
-
Healthy New Zealand White rabbits are used for these studies.
-
For IOP measurement, a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) is applied to the cornea.
2. Drug Formulation and Administration:
-
Prostaglandin analogs are typically formulated in a sterile ophthalmic vehicle, which may contain buffers, preservatives (like benzalkonium chloride), and viscosity-enhancing agents.
-
A precise volume (e.g., 25-50 µL) of the test solution is instilled into the conjunctival sac of one eye. The contralateral eye often serves as a control and receives the vehicle alone.
3. IOP Measurement:
-
Baseline IOP is measured in both eyes before drug administration.
-
Post-treatment IOP is measured at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated tonometer (e.g., Tono-Pen or a rebound tonometer).
-
At least three stable readings are obtained and averaged for each time point.
4. Data Analysis:
-
The change in IOP from baseline is calculated for both the treated and control eyes.
-
Statistical analysis, such as a Student's t-test or ANOVA, is used to determine the significance of the IOP reduction.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for preclinical evaluation.
Caption: Generalized signaling pathway of the FP receptor upon agonist binding.
Caption: A typical workflow for in vivo preclinical studies of prostaglandin analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Fluprostenol
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and regulatory compliance is as crucial as the discoveries themselves. The proper disposal of chemical reagents, such as the potent prostaglandin analog Fluprostenol, is a critical component of a safe and efficient laboratory environment. Mishandling of this compound can lead to environmental contamination and potential health risks. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of your team and the integrity of your research.
Hazard Profile and Disposal Classification
This compound and its analogs are classified as hazardous materials due to their chemical properties and potential biological effects. Safety Data Sheets (SDS) indicate that this compound is a flammable liquid and may pose reproductive toxicity risks.[1][2] Therefore, it must be treated as hazardous chemical waste and must not be disposed of with household garbage or allowed to enter the sewage system.[1][3][4]
| Hazard Classification | Description | Disposal Consideration |
| Flammable Liquid | The product is a highly flammable liquid and vapor.[1][2] | Store away from heat, sparks, and open flames. Use non-sparking tools.[1][5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] | Handle with appropriate personal protective equipment (PPE). Segregate for hazardous waste disposal. |
| Serious Eye Irritation | Causes serious eye irritation.[1][2][3] | Wear eye and face protection during handling and disposal. |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness.[1][3] | Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for laboratory safety and regulatory compliance. The following steps provide a clear workflow for the proper disposal of this compound waste.
-
Waste Identification and Segregation :
-
Identify as Hazardous Waste : All waste materials containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[1]
-
Segregate at the Source : Do not mix this compound waste with non-hazardous waste streams.[1] Keep it separate from other chemical waste unless compatibility has been verified.
-
-
Container Selection and Labeling :
-
Choose a Compatible Container : Use a designated, leak-proof, and chemically resistant container with a secure screw-top cap for collecting this compound waste.[1]
-
Proper Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and prominent hazard symbols (e.g., "Flammable," "Toxic").[1] Include the accumulation start date on the label. In the United States, pharmaceutical waste containers are often color-coded, with black containers typically used for RCRA hazardous pharmaceutical waste.
-
-
Waste Accumulation and Storage :
-
Designated Accumulation Area : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be located away from heat, sparks, open flames, and hot surfaces.[1]
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary containment tray to prevent the spread of potential spills.[1]
-
-
Final Disposal :
-
Follow Institutional Procedures : Adhere to your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.[1]
-
Arrange for Professional Pickup : Schedule a pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Do not attempt to transport hazardous waste yourself. The final disposal method for hazardous pharmaceutical waste is typically incineration at a permitted facility.[6]
-
Emergency Spill Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Contain the Spill : Use an inert, absorbent material such as sand or vermiculite to contain the spill.[1]
-
Collect and Dispose : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1][5]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Additionally, specific regulations from the Drug Enforcement Administration (DEA) may apply if the substance is a controlled substance.[7] It is imperative to be aware of and compliant with all applicable national and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Fluprostenol
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Fluprostenol. Developed for researchers, scientists, and drug development professionals, this guide offers step-by-step instructions to ensure a safe laboratory environment and mitigate risks associated with this potent prostaglandin F2α analogue.
This compound, a synthetic prostaglandin analogue, requires meticulous handling due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to minimize exposure and ensure the well-being of laboratory personnel. Adherence to these guidelines is critical for maintaining a secure and compliant research setting.
Essential Personal Protective Equipment (PPE)
To prevent accidental exposure, the following personal protective equipment is mandatory when handling this compound. These recommendations are based on the potential for skin and eye irritation, as well as respiratory effects.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact and protect against splashes of this compound solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To avoid direct skin contact with this compound, which can be absorbed through the skin. |
| Skin and Body Protection | A laboratory coat or protective clothing that covers the arms. | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any aerosols or vapors that may be generated. |
Safe Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Following this workflow is crucial for minimizing risk and ensuring regulatory compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
